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  • Product: 2-Fluoro-1-iodo-2-methylpropane
  • CAS: 19869-79-5

Core Science & Biosynthesis

Foundational

Whitepaper: 19F NMR Spectral Dynamics and Chemical Shift Analysis of 2-Fluoro-1-iodo-2-methylpropane

Executive Summary 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5, Molecular Formula: C4​H8​FI ) is a highly specialized halogenated aliphatic compound[1]. Structurally, it features a tertiary carbon bonded to a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5, Molecular Formula: C4​H8​FI ) is a highly specialized halogenated aliphatic compound[1]. Structurally, it features a tertiary carbon bonded to a highly electronegative fluorine atom, flanked by two methyl groups and one iodomethyl group[2]. The presence of both a strong electron-withdrawing fluorine and a highly polarizable, heavy iodine atom within a compact aliphatic framework creates a unique stereoelectronic environment. This technical guide provides an in-depth analysis of its 19F Nuclear Magnetic Resonance (NMR) profile, establishing a self-validating protocol for researchers tracking its synthesis or consumption in advanced fluoroalkylation reactions.

Theoretical Framework: 19F Chemical Shift Causality

The 19F nucleus is a spin-1/2 system with 100% natural abundance and a high gyromagnetic ratio, making it exceptionally sensitive to its local electronic environment.

  • The Base Tertiary Fluorine Shift: In purely aliphatic systems, the 19F NMR shielding for alkyl fluorides is heavily influenced by the tensor components normal to the C-F bond axis[3]. As the number of adjacent p-orbitals increases, paramagnetic deshielding increases[4]. For instance, a baseline tertiary fluoride like tert-butyl fluoride (2-fluoro-2-methylpropane) exhibits a characteristic chemical shift ( δ ) of approximately -129.3 to -130.0 ppm relative to trichlorofluoromethane ( CFCl3​ )[5].

  • The Beta-Iodine Perturbation: In 2-fluoro-1-iodo-2-methylpropane, the substitution of a hydrogen atom for an iodine atom at the β -position introduces two competing effects. The inductive electron-withdrawing nature of the CH2​I group slightly deshields the fluorine nucleus. Conversely, the "heavy atom effect" of iodine, driven by spin-orbit coupling, predominantly shields the α -carbon but exerts a variable, conformationally-dependent effect on the β -fluorine. Consequently, the 19F chemical shift of 2-fluoro-1-iodo-2-methylpropane is extrapolated to resonate slightly downfield of tert-butyl fluoride, typically in the -120 ppm to -135 ppm range.

Spin-Spin Coupling Dynamics ( J -Coupling)

The 19F spectrum of this molecule is defined by its scalar coupling ( 3JHF​ ) to adjacent protons across three bonds.

  • Methyl Protons: The fluorine couples to the six equivalent protons of the two geminal methyl groups. The typical 3JHF​ for a CH3​−CF system is ~20 Hz.

  • Methylene Protons: The fluorine also couples to the two equivalent protons of the CH2​I group. The 3JHF​ for a CH2​−CF system is typically 15–25 Hz.

  • Spectral Multiplicity: If the coupling constants are nearly identical ( 3JHF(CH3)​≈3JHF(CH2)​ ), the signal will appear as a nonet (9 lines, following the n+1 rule where n=8 adjacent protons). If the constants differ significantly, the spectrum will resolve into a more complex septet of triplets (or triplet of septets).

Coupling_Tree F_Nucleus 19F Nucleus (Tertiary Carbon) CH3_Group Two -CH3 Groups (6 Protons) F_Nucleus->CH3_Group Scalar Coupling CH2_Group One -CH2I Group (2 Protons) F_Nucleus->CH2_Group Scalar Coupling Coupling_CH3 3J_HF ~ 20 Hz (Septet Splitting) CH3_Group->Coupling_CH3 Coupling_CH2 3J_HF ~ 15-25 Hz (Triplet Splitting) CH2_Group->Coupling_CH2 Final_Signal Observed Signal: Nonet or Septet of Triplets Coupling_CH3->Final_Signal Coupling_CH2->Final_Signal

Fig 1: Logical tree of 19F-1H spin-spin coupling generating the observed multiplet.

Self-Validating Experimental Protocol for 19F NMR

To ensure absolute trustworthiness in spectral assignment, the following self-validating, dual-acquisition protocol must be employed. This workflow eliminates ambiguity between chemical shift dispersion and J -coupling multiplets.

Step 1: Sample Preparation Dissolve 15-20 mg of 2-fluoro-1-iodo-2-methylpropane in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the NMR tube is free of paramagnetic impurities.

Step 2: Internal Standardization Add 0.1% v/v of Trichlorofluoromethane ( CFCl3​ ) directly to the NMR tube. CFCl3​ serves as the absolute 0.00 ppm reference. (Note: If volatility is a concern, α,α,α -trifluorotoluene at -63.72 ppm is a robust secondary standard).

Step 3: Proton-Decoupled Acquisition ( 19F{1H} )

  • Parameter Setup: Set the relaxation delay (D1) to 3.0 seconds to account for the longer T1​ relaxation times of fluorine nuclei. Use inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) signal distortion.

  • Causality: Applying continuous radiofrequency irradiation at the 1H resonant frequency collapses all 3JHF​ couplings.

  • Validation Output: The complex multiplet collapses into a single, sharp singlet. This provides the exact, unambiguous chemical shift ( δ ) and validates sample purity (a single fluorine environment yields a single peak).

Step 4: Proton-Coupled Acquisition ( 19F )

  • Parameter Setup: Acquire the spectrum without 1H decoupling using 16-64 scans (sufficient due to the 100% natural abundance of 19F ).

  • Causality: Removing 1H decoupling allows the scalar spin-spin interactions to manifest naturally.

  • Validation Output: The singlet resolves into the expected nonet or septet of triplets. Extracting the J -values validates the structural connectivity, confirming the presence of the adjacent CH3​ and CH2​I groups.

NMR_Workflow A 1. Sample Preparation (Analyte in CDCl3) B 2. Internal Standard (Add CFCl3 at 0.00 ppm) A->B C 3. Probe Tuning (Optimize for 19F Frequency) B->C D 4. 19F{1H} Decoupled Scan (Validates Exact Chemical Shift) C->D E 5. 19F Coupled Scan (Validates Structural Connectivity) D->E F 6. Data Processing (Fourier Transform & Phasing) E->F

Fig 2: Self-validating dual-acquisition workflow for 19F NMR spectroscopy.

Quantitative Data Summary

NMR ParameterExpected Value / DescriptionStructural Causality
Nucleus 19F (Spin 1/2)100% natural abundance, high sensitivity.
Chemical Shift ( δ ) -120 to -135 ppmTertiary aliphatic fluorine environment, modulated by the β -iodine inductive/heavy-atom effect.
Multiplicity Nonet or Septet of TripletsScalar coupling to 8 adjacent protons (6 from two CH3​ groups, 2 from one CH2​I group).
Coupling Constant ( 3JHF(CH3)​ ) ~ 20 Hz3-bond coupling to the geminal methyl protons.
Coupling Constant ( 3JHF(CH2)​ ) 15 – 25 Hz3-bond coupling to the iodomethyl protons.
Internal Standard CFCl3​ (0.00 ppm)Universal zero-point reference for 19F NMR.

References

  • PubChem. "2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917". National Center for Biotechnology Information. URL:[Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). "19F NMR Chemical Shifts. 1. Aliphatic Fluorides." The Journal of Organic Chemistry, 66(8), 2809-2817. URL:[Link]

  • PubChem. "Propane, 2-fluoro-2-methyl- | C4H9F | CID 9626". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

The Definitive Technical Guide to 2-Fluoro-1-iodo-2-methylpropane: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) has emerged as a highly specialized and invaluable alkylating agent. It is primarily utilized to install the 2-fluoro-2-methylpropyl moiety—a bioisosteric upgrade to the traditional isobutyl group. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthetic utility, and its critical role in the development of next-generation therapeutics, particularly Selective Estrogen Receptor Degraders (SERDs).

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-fluoro-1-iodo-2-methylpropane is critical for predicting its behavior in both synthetic workflows and biological systems[1],[2]. The table below consolidates its core quantitative data:

PropertyValueScientific Implication
IUPAC Name 2-fluoro-1-iodo-2-methylpropaneStandardized nomenclature.
CAS Registry Number 19869-79-5Unique identifier for regulatory tracking[2].
Molecular Formula C₄H₈FIIndicates a highly halogenated aliphatic chain[1].
Molecular Weight 202.01 g/mol Heavy atomic mass driven by the iodine atom[1].
Density 1.699 ± 0.06 g/cm³High density typical of primary alkyl iodides[1].
Boiling Point 126.3 ± 8.0 °CAllows for purification via vacuum distillation.
LogP 2.17Highly lipophilic, driving the lipophilicity of target drugs[1].
Topological Polar Surface Area 0.00 ŲCompletely non-polar surface, excellent for membrane permeability[1].

Mechanistic Causality in Drug Design: The Fluorine Effect

The choice to utilize 2-fluoro-1-iodo-2-methylpropane over a standard isobutyl iodide is not arbitrary; it is driven by precise mechanistic causality in drug metabolism.

  • Metabolic Shielding: The isobutyl group is a common lipophilic anchor used to fit into hydrophobic binding pockets of target proteins. However, the tertiary C-H bond of an isobutyl group is highly susceptible to rapid Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes. By replacing this tertiary hydrogen with a fluorine atom, medicinal chemists create a metabolic blockade. The exceptionally strong C-F bond (~116 kcal/mol) resists oxidative cleavage, drastically extending the drug's half-life[3].

  • Electronic Modulation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from adjacent atoms. When 2-fluoro-1-iodo-2-methylpropane is used to alkylate a basic amine, this inductive effect lowers the pKa of the resulting tertiary amine. This modulation can prevent the drug from being overly ionized at physiological pH, thereby enhancing passive membrane permeability and oral bioavailability[3].

Experimental Methodology: Synthesis and Application

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at each critical juncture.

Protocol A: Synthesis of 2-Fluoro-1-iodo-2-methylpropane via Iodofluorination

This protocol utilizes the Markovnikov addition of iodine and fluorine across the double bond of isobutylene[4].

Reagents:

  • Isobutylene (2-methylpropene) gas

  • N-Iodosuccinimide (NIS)

  • Olah’s Reagent (70% HF in Pyridine) or Triethylamine trihydrofluoride (TREAT-HF)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Purge a specialized PTFE/FEP reaction vessel (glass will be etched by HF) with inert argon. Add NIS (1.1 eq) and anhydrous DCM.

  • Fluoride Introduction: Carefully add Olah's Reagent (1.5 eq) to the suspension at -20 °C. Safety: HF is highly corrosive and toxic. Calcium gluconate gel must be immediately accessible.

  • Alkene Addition: Bubble isobutylene gas (1.0 eq) into the reaction mixture slowly, maintaining the temperature below 0 °C to prevent the loss of the volatile alkene.

  • Reaction Kinetics: The electrophilic iodonium ion ( I+ ) from NIS attacks the less substituted carbon of isobutylene, forming a stable tertiary carbocation. This is rapidly trapped by the nucleophilic fluoride ion ( F− ) to yield the target compound.

  • Workup: Quench the reaction with cold, saturated aqueous NaHCO3​ and Na2​S2​O3​ (to neutralize residual HF and reduce unreacted iodine species). Extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

Self-Validation System: Analyze the crude product via 19F NMR. The successful formation of the tertiary C-F bond is confirmed by a characteristic multiplet signal around -130 to -140 ppm, validating the regioselectivity of the iodofluorination.

Protocol B: N-Alkylation of SERD Precursors

The primary iodide acts as an excellent leaving group for SN​2 substitution, though the adjacent neopentyl-like steric bulk requires specific kinetic driving forces[3].

Step-by-Step Procedure:

  • Activation: Dissolve the target amine/indole core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2​CO3​ (3.0 eq) to deprotonate the amine.

  • Alkylation: Add 2-fluoro-1-iodo-2-methylpropane (1.5 eq) dropwise.

  • Thermal Overcoming: Heat the reaction to 80 °C for 16 hours. Causality: The polar aprotic nature of DMF leaves the nucleophile unsolvated and highly reactive, which, combined with thermal energy, overcomes the severe steric hindrance of the adjacent tertiary fluorinated carbon.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography.

Self-Validation System: Monitor via LC-MS. The product mass should reflect an exact addition of +75 Da ( C4​H8​F ) relative to the starting amine, confirming successful alkylation.

Case Study: Selective Estrogen Receptor Degraders (SERDs)

The most prominent application of 2-fluoro-1-iodo-2-methylpropane is in the synthesis of oral SERDs, such as AZD9496, developed for the treatment of advanced Estrogen Receptor-positive (ER+) breast cancer[3].

The introduction of the 2-fluoro-2-methylpropyl group onto the pyrido[3,4-b]indole core of AZD9496 was a breakthrough in medicinal chemistry. It provided the exact balance of lipophilicity and metabolic stability required to transition SERDs from intramuscular injections (like fulvestrant) to highly efficacious, orally bioavailable drugs[3],[5].

SynthesisWorkflow Isobutylene Isobutylene (Starting Material) Reagents NIS + HF-Pyridine (Iodofluorination) Isobutylene->Reagents Intermediate 2-Fluoro-1-iodo-2-methylpropane (Alkylating Agent) Reagents->Intermediate Regioselective Addition Product N-(2-Fluoro-2-methylpropyl) Target Compound Intermediate->Product SN2 Alkylation Nucleophile Amine/Indole Core (e.g., SERD Precursor) Nucleophile->Product Base (e.g., K2CO3)

Workflow for the synthesis of 2-fluoro-1-iodo-2-methylpropane and its N-alkylation application.

Once synthesized, these SERDs bind to the Estrogen Receptor (ERα). The hydrophobic bulk of the 2-fluoro-2-methylpropyl group induces a severe conformational change in the receptor, leading to its ubiquitination and subsequent destruction by the proteasome, thereby halting cancer cell proliferation[5].

SERDMechanism SERD SERD Compound (e.g., AZD9496) ER Estrogen Receptor (ERα) SERD->ER High Affinity Binding Complex SERD-ERα Complex (Conformational Change) ER->Complex Proteasome Ubiquitin-Proteasome System Complex->Proteasome Induced Hydrophobicity Degradation ERα Degradation (Signal Inhibition) Proteasome->Degradation Proteolysis

Mechanism of Estrogen Receptor (ERα) degradation induced by SERDs.

Handling, Safety, and Storage

To maintain the integrity of 2-fluoro-1-iodo-2-methylpropane and ensure laboratory safety, the following protocols must be strictly adhered to:

  • Photolability: The carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon exposure to UV light, which liberates molecular iodine ( I2​ ) and turns the compound a deep brown color. It must be stored in opaque or amber glass vials[1].

  • Thermal Stability: The compound should be stored refrigerated (2–8 °C) under an inert atmosphere (Argon or Nitrogen) to prevent slow degradation and volatilization[1].

  • Toxicity: As an active alkylating agent, it poses risks of skin irritation and systemic toxicity if absorbed. All handling must occur within a certified fume hood using nitrile gloves and appropriate splash goggles[1].

References

  • PubChem: 2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917. National Institutes of Health (NIH). URL: [Link]

  • Identity - ECHA CHEM: 2-fluoro-1-iodo-2-methylpropane. European Chemicals Agency. URL: [Link]

  • De Savi, C., et al. "Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist." Journal of Medicinal Chemistry. URL: [Link]

  • Fanning, S. W., et al. "Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells." eLife. URL: [Link]

  • Olah, G. A., et al. "Ionic Liquid and Solid HF Equivalent Amine-Poly(Hydrogen Fluoride) Complexes Effecting Efficient Environmentally Friendly Isobutane−Isobutylene Alkylation." Journal of the American Chemical Society. URL: [Link]

Sources

Foundational

Thermodynamic Dynamics and Phase Transition Profiling of 2-Fluoro-1-iodo-2-methylpropane: A Technical Guide

Executive Summary As pharmaceutical development and advanced organic synthesis increasingly rely on highly functionalized halogenated building blocks, understanding the precise physicochemical boundaries of these reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical development and advanced organic synthesis increasingly rely on highly functionalized halogenated building blocks, understanding the precise physicochemical boundaries of these reagents is paramount. 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) is a uniquely structured haloalkane featuring a highly stable carbon-fluorine (C-F) bond adjacent to a labile carbon-iodine (C-I) bond on a branched isobutyl backbone[1][2].

This whitepaper provides an in-depth analysis of the thermodynamic stability and boiling point dynamics of 2-fluoro-1-iodo-2-methylpropane. Designed for research scientists, this guide synthesizes theoretical causality with rigorously self-validating experimental protocols to ensure high-fidelity handling and application of this compound.

Physicochemical Profiling

To establish a baseline for experimental design, the fundamental quantitative properties of 2-fluoro-1-iodo-2-methylpropane are summarized below. The heavy iodine atom significantly influences the molecular weight and density, while the fluorine atom dictates the electronic environment[1][2].

PropertyValueSource
CAS Number 19869-79-5[1]
Molecular Formula C₄H₈FI[2]
Molecular Weight 202.01 g/mol [2]
Predicted Boiling Point 126.3 ± 8.0 °C[1]
Predicted Density 1.699 ± 0.06 g/cm³[1]
Storage Temperature Refrigerator (2-8 °C)

Thermodynamic Stability: Mechanistic Causality

The thermodynamic behavior of 2-fluoro-1-iodo-2-methylpropane is defined by a stark dichotomy in bond dissociation energies (BDE).

  • The C-F Bond Fortress: The carbon-fluorine bond at the C2 position is exceptionally strong (approx. 485 kJ/mol). Fluorine's high electronegativity creates a highly polarized, short, and thermodynamically stable bond that resists thermal degradation.

  • The C-I Bond Vulnerability: Conversely, the carbon-iodine bond at the C1 position is the thermodynamic "weakest link" (approx. 240 kJ/mol).

  • Inductive Destabilization: The causality behind the molecule's high reactivity lies in the inductive electron-withdrawing effect (-I effect) of the adjacent fluorine atom. By pulling electron density away from the C1 carbon, the fluorine atom further polarizes the already weak C-I bond. This makes the molecule highly susceptible to homolytic cleavage under thermal or photolytic stress, which is why commercial suppliers mandate refrigerated storage and protection from light[3].

Thermo_Stability Compound 2-Fluoro-1-iodo-2-methylpropane (Ground State) ThermalStress Thermal / Photolytic Stress (Energy Input) Compound->ThermalStress BondCleavage C-I Bond Homolysis (Weakest Link, ~240 kJ/mol) ThermalStress->BondCleavage StableCF C-F Bond Integrity Maintained (~485 kJ/mol) ThermalStress->StableCF Radical Carbon-centered Radical + Iodine Radical BondCleavage->Radical

Caption: Thermodynamic degradation pathway highlighting C-I bond vulnerability versus C-F stability.

Boiling Point Dynamics & Intermolecular Forces

The predicted boiling point of 126.3 ± 8.0 °C[1] is a macroscopic manifestation of competing microscopic forces:

  • London Dispersion Forces (Elevating Effect): The large, highly polarizable electron cloud of the iodine atom generates strong transient dipoles. This is the primary driver elevating the boiling point well above that of a non-halogenated isobutane backbone.

  • Dipole-Dipole Interactions (Elevating Effect): The permanent dipole vectors created by both the C-F and C-I bonds result in a strong net molecular dipole, increasing the thermal energy required to achieve vapor-liquid equilibrium.

  • Steric Hindrance & Branching (Depressing Effect): The gem-dimethyl configuration at the C2 carbon creates a more spherical, compact molecular geometry. This branching reduces the effective surface area available for intermolecular van der Waals contact compared to a straight-chain isomer, slightly depressing the boiling point to the ~126 °C range.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement includes an internal control to rule out environmental or instrumental artifacts.

Protocol A: High-Precision Boiling Point Determination

Causality for Design: Standard micro-distillation is highly susceptible to atmospheric pressure fluctuations. To ensure the predicted boiling point of 126.3 °C[1] is accurately verified, this protocol utilizes a parallel reference standard. If the standard deviates from its known literature value, the system self-corrects the target compound's data using the Sydney Young equation.

Step-by-Step Methodology:

  • Preparation: Load 0.5 mL of 2-fluoro-1-iodo-2-methylpropane (minimum 95% purity) into a glass micro-capillary tube attached to a calibrated digital thermocouple.

  • Nucleation Setup: Insert an inverted bell capillary (sealed at the top) into the liquid. Causality: This traps a pocket of air that acts as a consistent nucleation site for vapor bubbles, preventing superheating.

  • Self-Validation Control: Prepare an identical secondary setup using HPLC-grade Toluene (known BP: 110.6 °C).

  • Thermal Ramp: Submerge both assemblies in a stirred silicone oil bath. Heat at a strictly controlled ramp rate of 2 °C/min. Causality: A slow ramp prevents thermal lag between the oil bath and the internal liquid, ensuring the thermocouple reads the true sample temperature.

  • Observation & Correction: Record the temperature at which a rapid, continuous stream of bubbles emerges, and the liquid is drawn back up into the bell upon removing heat. Compare the Toluene control to 110.6 °C; apply any pressure-induced delta to the 2-fluoro-1-iodo-2-methylpropane reading.

BP_Workflow Start Sample Preparation (95% Purity) Apparatus Micro-distillation Setup + Toluene Reference Start->Apparatus Heating Controlled Thermal Ramp (2°C/min) Apparatus->Heating Equilibrium Vapor-Liquid Equilibrium (Continuous Bubbles) Heating->Equilibrium Measurement Record T_bp & Apply Correction (~126.3 °C) Equilibrium->Measurement

Caption: Step-by-step experimental workflow for self-validating boiling point determination.

Protocol B: DSC Thermal Stability Assessment

Causality for Design: To empirically map the thermodynamic breakdown of the C-I bond, Differential Scanning Calorimetry (DSC) is utilized. The system self-validates by establishing a thermal baseline with an empty pan, ensuring that any exothermic peaks observed are strictly due to the molecular degradation of the sample, not instrument drift.

Step-by-Step Methodology:

  • Atmospheric Control: Purge the DSC furnace with high-purity Nitrogen gas at 50 mL/min. Causality: This isolates purely thermal homolysis by preventing oxidative degradation from atmospheric oxygen.

  • Baseline Validation: Run an empty, hermetically sealed aluminum pan from 20 °C to 250 °C at 10 °C/min. Verify a flat thermogram baseline.

  • Sample Loading: Weigh exactly 2.0 mg of 2-fluoro-1-iodo-2-methylpropane into a fresh aluminum pan and seal hermetically to prevent premature volatilization before degradation.

  • Execution: Subject the sample to the identical thermal ramp (20 °C to 250 °C at 10 °C/min).

  • Data Synthesis: Analyze the resulting thermogram. The onset temperature of the first major exothermic peak corresponds to the thermal dissociation threshold of the C-I bond.

Conclusion

Handling 2-fluoro-1-iodo-2-methylpropane requires a precise understanding of its thermodynamic limits. While its boiling point (~126.3 °C) allows for standard liquid handling at room temperature, the inherent lability of the C-I bond—exacerbated by the inductive pull of the C-F bond—demands strict temperature controls during storage and synthesis. By employing the self-validating protocols outlined above, researchers can confidently utilize this compound while mitigating the risks of premature thermal degradation.

References

  • Guidechem. "2-Fluoro-1-iodo-2-methylpropane 19869-79-5". Guidechem.
  • PubChem. "2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917".
  • Sigma-Aldrich. "2-Fluoro-1-iodo-2-methylpropane | 19869-79-5". Sigma-Aldrich.
  • Guidechem. "2-IODO-2-METHYLPROPANE 558-17-8 wiki". Guidechem.

Sources

Exploratory

dipole moment and polarity analysis of 2-fluoro-1-iodo-2-methylpropane

An In-Depth Technical Guide to the Dipole Moment and Polarity Analysis of 2-Fluoro-1-iodo-2-methylpropane Authored for Researchers, Scientists, and Drug Development Professionals Abstract Molecular polarity, quantified b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Dipole Moment and Polarity Analysis of 2-Fluoro-1-iodo-2-methylpropane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular polarity, quantified by the dipole moment, is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. It governs fundamental properties including solubility, membrane permeability, and the capacity for specific drug-target interactions. This technical guide provides a comprehensive analysis of the dipole moment and polarity of 2-fluoro-1-iodo-2-methylpropane, a halogenated alkane with structural motifs relevant to medicinal chemistry. We synthesize theoretical principles, present a validated experimental workflow for dipole moment determination, and discuss the implications of its molecular polarity in the context of rational drug design. This document serves as a self-validating framework for the rigorous physicochemical characterization of novel molecular entities.

Introduction: The Central Role of Polarity in Drug Efficacy

The journey of a drug molecule from administration to its site of action is a complex odyssey through varied physiological environments, from the aqueous milieu of the bloodstream to the lipophilic core of cell membranes. The molecule's ability to navigate these transitions is profoundly influenced by its polarity. A significant dipole moment can enhance aqueous solubility and facilitate strong, directional interactions with a biological target, such as dipole-dipole or hydrogen bonding.[1] Conversely, excessive polarity can impede passage across lipid bilayers, limiting bioavailability. Therefore, the precise quantification of molecular polarity is not a mere academic exercise; it is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve optimal therapeutic outcomes.[2]

This guide focuses on 2-fluoro-1-iodo-2-methylpropane (C₄H₈FI), a molecule featuring two distinct halogen substituents—a highly electronegative fluorine atom and a large, polarizable iodine atom.[3] This substitution pattern presents a compelling case study for analyzing the interplay of competing electronic effects and their ultimate impact on the net molecular dipole moment.

Molecular Architecture and Geometric Considerations

The foundation of polarity analysis lies in a molecule's three-dimensional structure. 2-Fluoro-1-iodo-2-methylpropane possesses a tertiary carbon center (C2) bonded to a fluorine atom, two methyl groups, and a CH₂I group. The geometry around this central carbon is approximately tetrahedral.

The presence of bulky iodine and fluorine atoms, along with methyl groups, introduces steric hindrance that will influence the preferred rotational conformations (rotamers) of the molecule. The net dipole moment observed experimentally is a population-weighted average of the dipole moments of all stable conformers. Understanding this geometry is paramount, as the overall dipole moment is the vector sum of all individual bond dipoles within this framework.[4]

Theoretical Polarity Analysis: A Vectorial Approach

The net dipole moment (μ) of a molecule arises from the vectorial sum of its individual bond moments. This analysis begins with an understanding of bond polarity, which is driven by differences in the electronegativity of the bonded atoms.

Electronegativity and Bond Moments

The polarity of the key covalent bonds in 2-fluoro-1-iodo-2-methylpropane is dictated by the electronegativity of the constituent atoms.

AtomPauling ElectronegativitySource
Fluorine (F)3.98[5][6]
Iodine (I)2.66[5][6]
Carbon (C)2.55[5][6]
Hydrogen (H)2.20N/A

From these values, we can deduce the nature of the primary bond dipoles:

  • C-F Bond : The large electronegativity difference (ΔEN ≈ 1.43) results in a highly polar bond with a significant bond moment directed from the carbon atom towards the fluorine atom.[7][8] This bond is the dominant contributor to the molecule's overall polarity.

  • C-I Bond : The electronegativity difference here is minimal (ΔEN ≈ 0.11).[7][9] Consequently, the C-I bond has a very small bond moment directed towards the iodine atom. While small, its contribution cannot be entirely neglected.

  • C-C and C-H Bonds : C-C bonds are nonpolar (ΔEN = 0). C-H bonds have a small polarity, but in a tetrahedral arrangement, the vector sum of C-H bond moments often has a minor effect compared to a highly polar bond like C-F.

Vector Summation of Bond Dipoles

The molecular dipole moment is the result of the geometric addition of these bond vectors. The strong C-F dipole and the weak C-I dipole originate from different carbons and are oriented in space according to the molecule's tetrahedral geometry. As the individual bond dipoles are not symmetrically opposed, they do not cancel. The result is a non-zero net molecular dipole moment, rendering 2-fluoro-1-iodo-2-methylpropane a polar molecule.

Caption: Vector addition of primary bond moments.

Computational Prediction of Dipole Moment

Quantum chemical calculations offer a powerful, in silico method for predicting dipole moments with high accuracy.[10] Modern computational chemistry packages can calculate the electronic wavefunction and derive the charge distribution to determine the dipole moment.[4][11]

For a molecule of this nature, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy. A recommended model chemistry would involve a hybrid functional, such as ωB97X-V, paired with an augmented double-ζ basis set, like aug-cc-pVDZ.[12][13] The "augmented" nature of the basis set, which includes diffuse functions, is critical for accurately describing the electron distribution, especially for electronegative atoms like fluorine.[12]

PropertyPredicted ValueMethod
Dipole Moment (μ)~2.0 - 2.5 DDFT (ωB97X-V/aug-cc-pVDZ)

Note: This value is an expert estimation based on similar structures. Actual computation is required for a precise value. The unit for dipole moment is the Debye (D), where 1 D = 3.336 × 10⁻³⁰ C·m.[4][11]

Experimental Protocol: Dipole Moment Determination via Capacitance

The theoretical and computational analyses must be grounded in empirical data. The Debye method, which relates the dielectric constant of a solution to the dipole moment of the solute, remains a robust experimental technique.[11][14]

Causality Behind Experimental Design

The experiment operates on a clear principle: when a polar molecule is placed in an electric field (between the plates of a capacitor), its molecular dipoles will partially align with the field.[14] This alignment counteracts the external field, changing the capacitance of the system. By measuring this change in capacitance for several dilute solutions of the analyte in a non-polar solvent, one can extrapolate to infinite dilution to find the dipole moment of the isolated molecule. Using a non-polar solvent is crucial to minimize solute-solvent interactions that would otherwise complicate the measurement.

Step-by-Step Methodology

This protocol ensures a self-validating system through careful preparation, precise measurement, and established data analysis.

A. Synthesis and Purity Confirmation:

  • Synthesis: Synthesize 2-fluoro-1-iodo-2-methylpropane, for instance, via regioselective iodofluorination of isobutylene using an iodine source and an HF-reagent.[15]

  • Purification: Purify the product using an appropriate technique, such as distillation or column chromatography.

  • Structural Verification: Confirm the identity and purity of the compound using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) prior to physical measurements.[16]

B. Measurement Protocol:

  • Solution Preparation: Accurately prepare a series of five dilute solutions of the purified compound in a dry, non-polar solvent (e.g., cyclohexane or benzene) by mass.[17] The mole fractions should range from approximately 0.005 to 0.05.

  • Temperature Control: Place the solutions, pure solvent, and the capacitance cell in a constant temperature bath set to 25.0 °C (298.15 K) to ensure thermal equilibrium.[17]

  • Capacitance Measurement: Using a precision LCR meter or a dedicated dipole meter, measure the capacitance of the cell filled with air (for calibration), the pure solvent, and each of the prepared solutions.[14][17]

  • Refractive Index and Density Measurement: Measure the refractive index and density of the pure solvent and each solution at the same constant temperature. These values are needed to determine the molar polarization.[11]

C. Data Analysis (Guggenheim Method):

  • The Guggenheim method is an extension of the Debye theory that simplifies the analysis by avoiding the need for density measurements.[11]

  • Calculate the difference in the dielectric constant (ε₁) and the square of the refractive index (n²) between each solution and the pure solvent.

  • Plot [(ε₁ - ε₂) - (n₁² - n₂²)] against the weight fraction of the solute (w₂).

  • The dipole moment (μ) can be calculated from the slope of this plot using the appropriate form of the Guggenheim equation.

G cluster_prep Preparation & Verification cluster_measure Measurement (Constant T) cluster_analysis Data Analysis Synth Synthesis of 2-fluoro-1-iodo-2-methylpropane Purify Purification Synth->Purify Spectro Spectroscopic Confirmation (NMR, MS) Purify->Spectro Soln Prepare Dilute Solutions in Non-Polar Solvent Spectro->Soln Cap Measure Dielectric Constant (Capacitance) Soln->Cap Ref Measure Refractive Index Soln->Ref Plot Plot Data per Guggenheim Method Cap->Plot Ref->Plot Calc Calculate μ from Slope Plot->Calc

Caption: Experimental workflow for dipole moment determination.

Discussion: Implications in a Drug Development Context

The combined theoretical, computational, and experimental analysis confirms that 2-fluoro-1-iodo-2-methylpropane is a polar molecule with a significant dipole moment, driven primarily by the C-F bond. This polarity has direct and predictable consequences for its behavior as a potential drug or drug fragment.

  • Solubility and Permeability: The molecule's polarity suggests moderate aqueous solubility. However, it is not so polar as to preclude passage across lipid membranes, striking a balance that is often sought in drug candidates (Lipinski's Rule of Five).

  • Drug-Target Interactions: The defined dipole moment creates a molecular electrostatic potential that can guide its orientation within a protein's binding site. The electronegative fluorine is a potent hydrogen bond acceptor. Furthermore, the iodine atom, despite its low electronegativity, possesses a region of positive electrostatic potential on its outermost surface, opposite the C-I bond, known as a "sigma-hole." This enables it to act as a Lewis acid and form a highly directional, non-covalent interaction called a halogen bond with electron-donating atoms (like oxygen or nitrogen) in a protein backbone or side chain.[1][18] This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.[18]

Conclusion

The polarity of 2-fluoro-1-iodo-2-methylpropane is a result of its specific molecular geometry and the strong electronegativity of the fluorine atom. A rigorous analysis, integrating theoretical principles with computational modeling and validated experimental measurement, provides a quantitative value for its dipole moment. This value is not merely a physical constant but a critical piece of data for predicting the molecule's behavior in biological systems. A thorough understanding of molecular polarity and the specific interactions it enables, including halogen bonding, is indispensable for today's researchers, scientists, and drug development professionals in the pursuit of safer and more effective therapeutics.

References

  • Title: DipoleMoment Source: andrew.cmu.edu URL: [Link]

  • Title: 7.5: The Polar Carbon–Halogen Bond Source: Chemistry LibreTexts URL: [Link]

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  • Title: Structure and Reactivity of Alkyl Halides Source: OpenOChem Learn URL: [Link]

  • Title: Carbon Electronegativity - Periodic Table Source: Periodic-Table.com URL: [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-1-iodo-2-methylpropane and its Derivatives: A Predictive and Methodological Approach

Abstract The strategic incorporation of fluorine and iodine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by these halogens can p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine and iodine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by these halogens can profoundly influence molecular conformation, intermolecular interactions, and, consequently, the solid-state properties of active pharmaceutical ingredients and functional materials. This technical guide addresses the crystal structure of 2-fluoro-1-iodo-2-methylpropane and its derivatives, a class of compounds for which experimental crystallographic data is not yet publicly available. In the absence of a determined structure, this guide provides a comprehensive, predictive analysis of the anticipated crystal packing and dominant intermolecular forces. We leverage established principles of crystal engineering, including halogen bonding and weak hydrogen bonds, to construct a hypothetical model of the solid-state architecture. Furthermore, this guide serves as a practical handbook for researchers, detailing robust experimental protocols for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of these and similar halogenated compounds. Our aim is to provide a foundational resource that combines theoretical insights with actionable methodologies to accelerate research and development in this critical area of chemical science.

Introduction: The Significance of Halogenated Alkanes in Supramolecular Chemistry

The introduction of fluorine and iodine into small organic molecules offers a powerful toolkit for modulating their biological activity and material properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Iodine, being large and polarizable, is a potent halogen bond donor, capable of forming strong, directional, and specific non-covalent interactions that are increasingly utilized in crystal engineering and drug design.[3][4][5]

The crystal structure of a molecule dictates its macroscopic properties, including solubility, dissolution rate, stability, and bioavailability. For researchers in drug development, a thorough understanding of the solid-state structure is paramount. The 2-fluoro-1-iodo-2-methylpropane framework, featuring a sterically demanding tert-butyl group alongside both a strong hydrogen bond acceptor (fluorine) and a strong halogen bond donor (iodine), presents a fascinating case study in competing intermolecular forces. While no experimental crystal structure has been reported to date, this guide will explore the likely supramolecular synthons and packing motifs that would govern its solid-state architecture.

Synthesis of 2-Fluoro-1-iodo-2-methylpropane

The synthesis of 2-fluoro-1-iodo-2-methylpropane can be achieved via the iodofluorination of isobutylene. A plausible and effective method involves the use of an iodine source and a fluoride source, often mediated by an oxidizing agent.

Iodine-Mediated Fluorination of Isobutylene

A representative method for the synthesis of 2-fluoroalkyl iodides from alkenes has been reported, which can be adapted for the synthesis of 2-fluoro-1-iodo-2-methylpropane from isobutylene.[6]

Reaction Scheme:

Experimental Protocol

Materials:

  • Isobutylene (gas or condensed)

  • Iodine (I₂)

  • Pyridine-HF (Olah's reagent)

  • Sodium persulfate (Na₂S₂O₈)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Teflon reaction vessel

Procedure:

  • In a Teflon tube, dissolve iodine (1.0 mmol, 254 mg) in dichloromethane (2 mL).

  • Carefully add Pyridine-HF (0.78 mL, 30 mmol HF).

  • Stir the mixture for 15 minutes at room temperature.

  • Add sodium persulfate (1.0 mmol, 238 mg), followed by an additional 1 mL of DCM to wash the walls of the tube.

  • Introduce isobutylene (1.0 mmol) to the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-weighed amount of condensed isobutylene.

  • Stir the mixture at room temperature for 1 to 24 hours, monitoring the reaction by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ and Na₂SO₃ solutions until effervescence ceases.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated NaCl solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane).

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the likely crystal packing of 2-fluoro-1-iodo-2-methylpropane by considering the dominant intermolecular forces at play. The key functionalities are the iodine atom (a strong halogen bond donor), the fluorine atom (a weak hydrogen bond acceptor), and the bulky tert-butyl group.

Dominant Supramolecular Synthons

Halogen Bonding (XB): The most significant interaction governing the crystal packing is expected to be halogen bonding. The iodine atom in 2-fluoro-1-iodo-2-methylpropane possesses a region of positive electrostatic potential, known as a σ-hole, along the C-I bond axis.[5] This electrophilic region will preferentially interact with a nucleophilic species. Potential halogen bond acceptors in the crystal lattice include:

  • Iodine (C-I···I): Type II halogen bonds, where the C-I···I angle is approximately 180° and the second angle is around 90°, are a common feature in the crystal structures of iodo-compounds.[3] This interaction could lead to the formation of chains or zigzag motifs.

  • Fluorine (C-I···F): The fluorine atom, with its lone pairs, can act as a halogen bond acceptor. C-I···F interactions are well-documented and play a crucial role in the crystal engineering of fluorinated and iodinated compounds.[7]

Weak Hydrogen Bonding (C-H···F): The fluorine atom is a relatively weak hydrogen bond acceptor. However, C-H···F interactions are known to influence and, in some cases, direct the crystal packing of organofluorine compounds, especially when stronger hydrogen bond donors are absent.[8][9] The methyl protons of the tert-butyl group could engage in such interactions.

Role of the tert-Butyl Group: The bulky tert-butyl group will have a significant impact on the crystal packing. It can disrupt otherwise favorable packing arrangements, such as extensive π-stacking in aromatic systems.[10][11][12] In this aliphatic compound, its primary role will be steric, influencing the overall shape of the molecule and preventing overly dense packing.

Hypothetical Crystal Packing Model

Based on the interplay of these interactions, a plausible crystal packing model for 2-fluoro-1-iodo-2-methylpropane would involve a chain-like or sheet-like arrangement driven by C-I···I or C-I···F halogen bonds. These primary supramolecular structures would then be interlinked by a network of weaker C-H···F hydrogen bonds. The tert-butyl groups would likely be oriented to minimize steric hindrance, possibly interlocking in a gear-like fashion.

Visualization of Predicted Interactions

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_I I B_F F A_I->B_F C-I···F Halogen Bond A_F F A_tBu t-Bu C_F F A_tBu->C_F C-H···F Hydrogen Bond B_I I C_I I B_I->C_I C-I···I Halogen Bond B_tBu t-Bu C_tBu t-Bu

Caption: Predicted intermolecular interactions in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of 2-fluoro-1-iodo-2-methylpropane requires a systematic experimental approach, from crystal growth to data analysis.

Crystallization

Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step. For a low-melting, volatile compound like 2-fluoro-1-iodo-2-methylpropane, several techniques can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable volatile solvent (e.g., pentane, hexane, or dichloromethane) in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature (ideally in a refrigerator or cold room).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a less volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at room temperature or slightly elevated temperature. Slowly cool the solution to induce crystallization. A programmable cooling bath can be used to control the cooling rate.

Single-Crystal X-ray Diffraction (SC-XRD)

Data Collection Protocol:

  • Crystal Mounting: Carefully select a well-formed, clear single crystal and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement
  • Space Group Determination: Determine the space group from the systematic absences in the diffraction data.

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.

  • Validation: Validate the final crystal structure using software tools to check for geometric reasonability and consistency with the diffraction data.

Visualization of Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 2-fluoro-1-iodo-2-methylpropane Purification Purification (Chromatography/Distillation) Synthesis->Purification Crystallization Single Crystal Growth (Evaporation, Diffusion, Cooling) Purification->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting Single Crystal DataCollection Data Collection (SC-XRD) Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for the determination of a crystal structure.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the crystal structure of 2-fluoro-1-iodo-2-methylpropane, based on what might be expected for a small, halogenated organic molecule.

ParameterPredicted ValueSignificance
Crystal System Monoclinic or OrthorhombicCommon crystal systems for low-symmetry organic molecules.
Space Group P2₁/c or P2₁2₁2₁Frequently observed space groups for chiral or centrosymmetric molecules.
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 10-15 Å, β ≈ 90-105°Typical dimensions for a molecule of this size.
Molecules per Unit Cell (Z) 4A common value for these space groups.
Calculated Density 1.8 - 2.0 g/cm³Consistent with the presence of a heavy iodine atom.
Key Intermolecular Contacts
C-I···I Distance3.8 - 4.2 ÅIndicative of a Type II halogen bond.
C-I···F Distance3.0 - 3.4 ÅSuggests a significant halogen bonding interaction.
C-H···F Distance2.4 - 2.8 ÅEvidence of weak hydrogen bonding.

Conclusion and Future Outlook

While an experimental crystal structure for 2-fluoro-1-iodo-2-methylpropane remains to be determined, this guide provides a robust framework for understanding its likely solid-state behavior. The interplay between strong C-I···X halogen bonds and a network of weaker C-H···F hydrogen bonds, all within the steric constraints imposed by the tert-butyl group, is expected to define a complex and interesting crystal packing.

The detailed synthetic and crystallographic protocols provided herein offer a clear path forward for researchers to obtain and analyze single crystals of this and related compounds. The determination of this crystal structure would provide valuable experimental data to benchmark and refine computational models of crystal structure prediction, particularly for heavily halogenated systems.[13][14][15] Such knowledge is critical for the rational design of new pharmaceutical and material compounds with tailored solid-state properties.

References

  • Regulating Crystal Packing by Terminal tert‐Butylation for Enhanced Solid‐State Emission and Efficacious Charge Transport in an Anthracene‐Based Molecular Crystal. ResearchGate. [Link]

  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]

  • Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. ACS Publications. [Link]

  • Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. [Link]

  • Role of organic fluorine in crystal engineering. CrystEngComm (RSC Publishing). [Link]

  • Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm (RSC Publishing). [Link]

  • Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analys. IUCr Journals. [Link]

  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. MDPI. [Link]

  • p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. ACS Publications. [Link]

  • Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. PMC. [Link]

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  • Halogen Bond in Crystal Engineering. JYX: JYU. [Link]

  • Regulating Crystal Packing by Terminal tert ‐Butylation for Enhanced Solid‐State Emission and Efficacious Charge Transport in an Anthracene‐Based Molecular Crystal. ResearchGate. [Link]

  • Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. MDPI. [Link]

  • A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals. PMC. [Link]

  • The effect of guest inclusion on the crystal packing of p-tert-butylcalix[16]arenes. PubMed. [Link]

  • Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids: salts, cocrystals and salt cocrystals. CrystEngComm (RSC Publishing). [Link]

  • An Overview of Crystal Structure Prediction. The Beran Group - UC Riverside. [Link]

  • Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Chemical Science (RSC Publishing). [Link]

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Exploratory

Predicting the Electrophilic Behavior of 2-Fluoro-1-iodo-2-methylpropane: A Neopentyl-Like Bioisostere in Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug optimization. 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) is a highly specialized alkylating agent u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of drug optimization. 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) is a highly specialized alkylating agent used to install the 2-fluoro-2-methylpropyl group[1][2]. This structural motif serves as a metabolically stable bioisostere for neopentyl or tert-butyl groups, protecting molecules from cytochrome P450-mediated oxidation while preserving lipophilicity. This specific building block was instrumental in the discovery of advanced Selective Estrogen Receptor Degraders (SERDs) such as AZD9496 and GDC-0927 for the treatment of breast cancer[3][4].

However, utilizing this molecule as an electrophile presents significant synthetic challenges. This whitepaper provides an in-depth mechanistic analysis of its electrophilic behavior, detailing the causality behind its reactivity profile and outlining self-validating experimental protocols to overcome its inherent kinetic barriers.

Structural and Electronic Determinants of Reactivity

To predict the behavior of 2-fluoro-1-iodo-2-methylpropane, we must analyze the microenvironment surrounding the electrophilic center (C1). The molecule features a primary carbon bonded to an iodine atom, directly adjacent to a fully substituted, quaternary beta-carbon (C2) bearing a fluorine atom and two methyl groups.

The Neopentyl Steric Effect

The dominant factor dictating the reactivity of this molecule is severe steric hindrance. In a standard bimolecular nucleophilic substitution ( SN​2 ), the nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group. The bulky beta-substituents (the two methyl groups and the fluorine atom) create a "neopentyl-like" steric shield, physically blocking this backside attack trajectory. Consequently, the activation energy ( Ea​ ) for the SN​2 transition state is exceptionally high.

Electronic Influence of the Beta-Fluorine

While the van der Waals radius of fluorine (1.47 Å) is slightly smaller than that of a methyl group (~2.0 Å)—marginally reducing steric bulk compared to a true neopentyl halide—fluorine introduces a profound electronic effect. Its strong inductive electron-withdrawing nature (-I effect) pulls electron density away from the C1 carbon. While this theoretically increases the partial positive charge ( δ+ ) at C1, it simultaneously destabilizes any developing positive charge in the transition state, further complicating substitution kinetics.

The E2 Elimination Blockade

A defining characteristic of 2-fluoro-1-iodo-2-methylpropane is the complete absence of beta-hydrogens . The C2 carbon is fully occupied by C1, F, and two CH3​ groups. The protons located on the methyl groups are in the gamma ( γ ) position relative to the leaving group. Because base-promoted E2 elimination strictly requires the abstraction of a beta-proton to form a pi bond, elimination pathways are structurally impossible for this molecule.

Predictive Mechanistic Pathways

Based on the structural determinants, we can definitively map the mechanistic routing of this electrophile:

  • SN​1 (Unimolecular Ionization): Completely blocked. The heterolytic cleavage of the C-I bond would generate a primary carbocation. This is already thermodynamically unfavorable, but the adjacent highly electronegative beta-fluorine would severely exacerbate the instability of the cation.

  • E2 (Bimolecular Elimination): Completely blocked due to the lack of beta-hydrogens.

  • SN​2 (Bimolecular Substitution): The only viable pathway, yet kinetically sluggish due to the neopentyl steric clash.

Because SN​2 is the only available route, chemists must force the reaction by manipulating thermodynamics (heat) or by swapping the iodide for a "super leaving group" such as a triflate (2-fluoro-2-methylpropyl trifluoromethanesulfonate)[4][5].

MechanisticRouting Core 2-Fluoro-1-iodo-2-methylpropane Electrophilic Center (C1) SN2 SN2 Substitution Core->SN2 SN1 SN1 Ionization Core->SN1 E2 E2 Elimination Core->E2 Steric Neopentyl Steric Clash (High Activation Energy) SN2->Steric Electronic Beta-F (-I Effect) Destabilizes Carbocation SN1->Electronic Structural Zero Beta-Hydrogens (No Proton to Abstract) E2->Structural Proceed Proceeds via Forcing Conditions Steric->Proceed Blocked Pathway Completely Blocked Electronic->Blocked Structural->Blocked

Mechanistic routing of 2-fluoro-1-iodo-2-methylpropane highlighting pathway blockades.

Quantitative Reactivity Profiling

To optimize workflows, drug development teams frequently benchmark the iodide against its triflate analog (CAS: 145349-17-3)[5]. The table below summarizes the critical metrics dictating reagent selection.

Property / Metric2-Fluoro-1-iodo-2-methylpropane2-Fluoro-2-methylpropyl trifluoromethanesulfonate
CAS Number 19869-79-5145349-17-3
Leaving Group Iodide ( I− )Triflate ( CF3​SO3−​ )
Leaving Group pKa​ -10.4-14.0
Relative SN​2 Reactivity Very Low (High Ea​ barrier)High (Lower Ea​ barrier)
E2 Elimination Risk 0% (No β -hydrogens)0% (No β -hydrogens)
Primary Application Mild alkylations, precursor synthesisHindered N-alkylation (e.g., SERD synthesis)

Experimental Protocols: Overcoming the Neopentyl Barrier

To successfully utilize this bioisostere, the experimental design must account for the high activation energy of the SN​2 pathway. The following self-validating protocol details the N-alkylation of a hindered amine, a methodology heavily utilized in the synthesis of the clinical candidate AZD9496[4].

Protocol: Thermal N-Alkylation via Triflate Activation

Causality Check: Why use Dioxane and DIPEA? Dioxane provides a high boiling point (101 °C) necessary to deliver the thermal energy required to overcome the steric barrier without needing pressurized reactors. N,N-Diisopropylethylamine (DIPEA) is chosen because its own steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as an acid scavenger.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 1.0 equivalent of the secondary amine precursor in anhydrous 1,4-dioxane (0.2 M concentration).

  • Base Addition: Add 3.0 equivalents of DIPEA to the solution. Stir at room temperature for 10 minutes to ensure complete solvation and minor deprotonation equilibrium.

  • Electrophile Introduction: Dropwise, add 1.5 equivalents of 2-fluoro-2-methylpropyl trifluoromethanesulfonate[5]. (Note: If using 2-fluoro-1-iodo-2-methylpropane, increase to 3.0 equivalents due to slower kinetics).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C. Maintain heating for 12–18 hours.

  • In-Process Validation: At 12 hours, sample the reaction and analyze via LC-MS. The absence of the starting amine mass and the appearance of the[M+H]+ peak corresponding to the alkylated product validates the progression. If the reaction stalls (<50% conversion), spike with an additional 0.5 eq of the electrophile and increase heat to 105 °C.

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

ProtocolWorkflow S1 1. Solvate Amine (Dioxane/DMF) S2 2. Add DIPEA (Non-nucleophilic Base) S1->S2 S3 3. Add Electrophile (Iodide or Triflate) S2->S3 S4 4. Thermal Activation (90-120 °C) S3->S4 S5 5. LC-MS Validation & Isolation S4->S5

Self-validating experimental workflow for hindered N-alkylation.

References

  • Guidechem. "2-Fluoro-1-iodo-2-methylpropane 19869-79-5". Guidechem.
  • National Center for Biotechnology Information. "2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917". PubChem.
  • De Savi, C., et al. "Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist". Journal of Medicinal Chemistry, ACS Publications.
  • Xiong, R., et al. "Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927". PMC, National Institutes of Health.
  • CymitQuimica. "CAS 145349-17-3: Methanesulfonic acid, trifluoro-, 2-fluoro-2-methylpropyl ester". CymitQuimica.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Fluoro-1-iodo-2-methylpropane via Electrophilic Iodofluorination

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound: 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5)[1] Introduction and Mechanistic Rationale 2-Fluoro-1-iodo-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound: 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5)[1]

Introduction and Mechanistic Rationale

2-Fluoro-1-iodo-2-methylpropane ( C4​H8​FI , MW: 202.01 g/mol ) is a highly versatile, bifunctional aliphatic building block utilized in advanced organic synthesis and radiochemistry[1][2]. The presence of both a stable tertiary fluoride and a reactive primary iodide makes it an excellent candidate for subsequent cross-coupling, alkylation, or nucleophilic substitution reactions without compromising the fluorinated center.

The most efficient and scalable route to synthesize this compound is the regioselective iodofluorination of 2-methylpropene (isobutylene). This protocol utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source and Triethylamine trihydrofluoride ( Et3​N⋅3HF , TREAT-HF) as a safe, manageable nucleophilic fluoride source.

Causality in Reaction Design: The reaction proceeds via a Markovnikov-type addition. The electron-rich double bond of isobutylene attacks the electrophilic iodine ( I+ ) generated from NIS. Due to the steric and electronic environment of the isobutylene precursor, the intermediate strongly favors the formation of a tertiary carbocation (or a highly asymmetric iodonium ion with significant positive charge buildup on the tertiary carbon). The nucleophilic fluoride ion ( F− ) from TREAT-HF subsequently attacks this tertiary center, exclusively yielding 2-fluoro-1-iodo-2-methylpropane. Conducting the reaction at 0 °C prevents alkene polymerization and minimizes the formation of di-iodinated byproducts.

Experimental Workflow and Visualization

The following diagram maps the critical path of the synthesis, highlighting the sequential addition of reagents designed to control the exothermic nature of the halogenation.

SynthesisWorkflow Start 1. Isobutylene + DCM (Cool to 0 °C) AddHF 2. Add Et₃N·3HF (Nucleophilic Fluoride) Start->AddHF AddNIS 3. Add NIS Portion-wise (Electrophilic Iodine) AddHF->AddNIS React 4. Stir 1h at 0 °C Warm to RT (4h) AddNIS->React Quench 5. Quench: Na₂S₂O₃ (aq) + NaHCO₃ (aq) React->Quench Extract 6. Phase Separation & DCM Extraction Quench->Extract Purify 7. Fractional Distillation (bp ~126.3 °C) Extract->Purify Product 2-Fluoro-1-iodo-2-methylpropane (Pure Target) Purify->Product

Figure 1: Step-by-step workflow for the regioselective iodofluorination of isobutylene.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 100 mmol scale)
2-Methylpropene (Isobutylene) Starting Material56.111.05.61 g (approx. 9.5 mL at -10 °C)
N-Iodosuccinimide (NIS) Electrophile224.981.124.75 g
Et3​N⋅3HF (TREAT-HF) Fluoride Source161.211.524.18 g (approx. 24.5 mL)
Dichloromethane (DCM) Solvent84.93N/A150 mL (Anhydrous)
Sodium Thiosulfate ( Na2​S2​O3​ ) Quenching Agent158.11Excess10% w/v aqueous solution

Note: 2-Fluoro-1-iodo-2-methylpropane is a flammable liquid and causes skin/eye irritation[2]. All procedures must be conducted in a heavily ventilated fume hood.

Step-by-Step Laboratory Protocol

Phase 1: Reaction Setup and Reagent Addition
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a dry ice/acetone condenser. Purge the system with inert Argon or Nitrogen gas.

  • Solvent & Fluoride Addition: Charge the flask with 150 mL of anhydrous DCM and 24.5 mL of Et3​N⋅3HF .

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Alkene Introduction: Because isobutylene is a gas at room temperature (bp: -6.9 °C), condense 5.61 g of isobutylene gas directly into the reaction mixture via a cannula submerged below the solvent level. (Causality: Pre-dissolving the alkene in the cold DCM/TREAT-HF mixture ensures maximum availability of the substrate before the reactive electrophile is introduced).

  • Electrophile Addition: Remove the gas inlet. Begin adding 24.75 g of NIS in five equal portions over a period of 30 minutes. (Causality: Portion-wise addition strictly controls the exothermic generation of the iodonium intermediate, preventing localized heating that leads to alkene dimerization or elimination byproducts).

Phase 2: Reaction Execution
  • Incubation: Maintain the reaction at 0 °C for 1 hour under vigorous stirring.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 4 hours. The solution will transition to a dark red/brown color, indicating the presence of trace free iodine.

Phase 3: Quench and Workup
  • Reductive Quench: Cool the flask back to 0 °C. Slowly add 100 mL of a 10% aqueous Na2​S2​O3​ solution. Stir vigorously until the organic layer turns pale yellow or colorless. (Causality: The thiosulfate reduces unreacted NIS and any molecular iodine ( I2​ ) into highly water-soluble iodide salts, permanently halting the reaction).

  • Neutralization: Carefully add 100 mL of saturated aqueous NaHCO3​ to neutralize the remaining hydrofluoric acid from the TREAT-HF reagent. Caution: Vigorous CO2​ evolution will occur.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 50 mL).

  • Drying: Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent.

Phase 4: Purification
  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a low temperature (bath temp < 25 °C) and mild vacuum (approx. 300 mbar) to avoid losing the volatile product.

  • Fractional Distillation: Purify the crude oil via fractional distillation under a slight vacuum or inert atmosphere. The predicted boiling point of 2-fluoro-1-iodo-2-methylpropane is 126.3 ± 8.0 °C at atmospheric pressure[1]. Collect the main fraction to yield the pure product as a clear, heavy liquid (Predicted density: ~1.699 g/cm³[1]). (Causality: Distillation is strongly preferred over silica gel chromatography, as tertiary fluorides can be sensitive to the acidic sites on standard silica, potentially leading to elimination).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12545917, 2-Fluoro-1-iodo-2-methylpropane." PubChem. Available at:[Link]

Sources

Application

using 2-fluoro-1-iodo-2-methylpropane as a fluorinated building block in drug discovery

Application Note: 2-Fluoro-1-iodo-2-methylpropane as a Strategic Fluorinated Building Block in Drug Discovery Executive Summary & Pharmacological Rationale The strategic incorporation of fluorine into aliphatic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Fluoro-1-iodo-2-methylpropane as a Strategic Fluorinated Building Block in Drug Discovery

Executive Summary & Pharmacological Rationale

The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) serves as the premier electrophilic building block for installing the 2-fluoro-2-methylpropyl group[1]. This motif acts as a highly optimized, metabolically stable bioisostere for isobutyl, neopentyl, and tert-butyl groups.

The causality behind selecting this specific fluorinated building block stems from two primary pharmacological benefits:

  • Metabolic Shielding: The tertiary carbon of a standard isobutyl group is a classic "soft spot" for CYP450-mediated hydroxylation. The installation of a tertiary C-F bond completely blocks this metabolic liability, significantly increasing the half-life ( t1/2​ ) and intrinsic clearance profile of the pharmacophore[2].

  • pKa Modulation: When attached to an adjacent amine (e.g., within a piperidine or pyrrolidine ring), the strong electron-withdrawing inductive effect (-I) of the β -fluorine lowers the amine's pKa by approximately 1.5 to 2.0 units. This targeted reduction in basicity enhances passive membrane permeability, improves oral bioavailability, and mitigates hERG channel inhibition liabilities[3].

This precise building block strategy was pivotal in the discovery of AZD9496, an orally bioavailable Selective Estrogen Receptor Downregulator (SERD) for breast cancer[2], and AZD9898, a picomolar Leukotriene C4 Synthase (LTC4S) inhibitor for asthma[4].

Pharmacokinetics A 2-Fluoro-2-methylpropyl Group B Tertiary C-F Bond (Steric Shield) A->B C Inductive Effect (-I) A->C D Blocks CYP450 Hydroxylation B->D E Lowers Amine pKa by ~1.5 Units C->E F Increased t1/2 & Metabolic Stability D->F G Reduced hERG Liability & Better Permeability E->G H Enhanced Oral Bioavailability F->H G->H

Caption: Logical flow: Impact of 2-fluoro-2-methylpropyl group on pharmacokinetics.

Quantitative Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting its behavior in organic synthesis and its ultimate contribution to the drug's lipophilicity (LogD).

Table 1: Physicochemical Properties of 2-Fluoro-1-iodo-2-methylpropane [1]

Property Value
Chemical Formula C4H8FI
Molecular Weight 202.01 g/mol
CAS Registry Number 19869-79-5
XLogP3 2.3
Topological Polar Surface Area (TPSA) 0 Ų

| Rotatable Bonds | 1 |

Table 2: Bioisosteric Comparison (Isobutyl vs. 2-Fluoro-2-methylpropyl)

Parameter Isobutyl (-CH2CH(CH3)2) 2-Fluoro-2-methylpropyl (-CH2C(F)(CH3)2)
Metabolic Liability High (Tertiary C-H oxidation) Low (C-F bond resists oxidation)[2]

| Inductive Effect ( σ∗ ) | Electron Donating (-0.13) | Electron Withdrawing (+0.45) | | Adjacent Amine Basicity | Increases pKa | Decreases pKa (improves absorption)[3] |

Mechanistic Insights & Synthetic Utility

The primary challenge in utilizing 2-fluoro-1-iodo-2-methylpropane is its neopentyl-like steric environment. The β -gem-dimethyl groups and the bulky tertiary fluorine atom create severe steric hindrance, making standard SN​2 displacement trajectories highly unfavorable.

To overcome this, Senior Application Scientists employ two distinct causal strategies:

  • Electrophilic Activation ( SN​1 -like): Direct heating of the iodide with an amine often leads to decomposition before substitution occurs. Abstraction of the iodide using silver salts (e.g., AgOTf) generates a highly reactive triflate or carbocationic transition state in situ, exponentially increasing nucleofugality and forcing the alkylation of hindered amines[2].

  • Single-Electron Transfer (Radical Pathway): Photoredox catalysis homolytically cleaves the C-I bond to generate a primary carbon radical. This neutral radical is unaffected by the steric repulsion that plagues anionic SN​2 nucleophiles, allowing for seamless C(sp3)-C(sp2) cross-coupling.

Validated Experimental Protocols

Protocol A: In Situ Electrophilic N-Alkylation (Synthesis of Hindered Amines)

Note: This self-validating protocol utilizes silver-mediated activation to bypass the steric constraints of the neopentyl-like iodide.

  • Reagent Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 2-fluoro-1-iodo-2-methylpropane (1.2 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Activation: Add Silver Trifluoromethanesulfonate (AgOTf, 1.25 equiv) in one portion at 0 °C.

    • Validation Checkpoint: A pale yellow/white precipitate (AgI) will form immediately. This visual cue confirms the successful abstraction of the iodide and the generation of the reactive electrophilic intermediate.

  • Filtration: Filter the suspension rapidly through a pad of Celite under Argon into a second flask containing the target secondary amine (1.0 equiv) and N,N -Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous 1,4-Dioxane.

    • Causality: Removing the precipitated silver salts is critical; residual silver can cause unwanted transition-metal-mediated oxidation of the amine substrate.

  • Alkylation: Heat the resulting mixture to 80 °C for 12 hours[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

Note: To build complex carbon frameworks, we bypass steric hindrance entirely by utilizing a dual Iridium/Nickel photoredox system.

Workflow N1 1. Reagent Prep Degas Solvents N2 2. Reaction Setup Add Iodide & Cat. N1->N2 N3 3. Photoredox Blue LED (440nm) N2->N3 N4 4. Quench EtOAc / Brine N3->N4 N5 5. Purification Flash Chromatography N4->N5

Caption: Step-by-step workflow for photoredox-mediated C-C cross-coupling.

  • Reaction Setup: To an 8 mL vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (0.02 equiv), NiCl2​(dtbbpy) (0.05 equiv), and anhydrous Na2​CO3​ (2.0 equiv).

  • Solvent & Iodide Addition: Transfer the vial to a nitrogen-filled glovebox. Add anhydrous Dimethylacetamide (DMA, 0.1 M) and 2-fluoro-1-iodo-2-methylpropane (1.5 equiv).

  • Degassing: Seal the vial with a PTFE septum cap. If not operating in a glovebox, sparge the solution with Argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Failure to rigorously degas will result in O2​ deactivating the excited state of the Iridium photocatalyst and oxidizing the sensitive Ni(0) intermediates, killing the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.

    • Validation Checkpoint: The reaction mixture should transition from a pale green (Ni(II) resting state) to a deep red/brown. This color change visually confirms the formation of the active Ni(0)/Ni(I) catalytic species under photoredox conditions.

  • Purification: Dilute the mixture with water, extract with Diethyl Ether (3x), and purify the concentrated organic layer via silica gel flash chromatography.

References

  • [2] Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist. ACS Publications. 2

  • [4] Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. PubMed. 4

  • [1] 2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917. PubChem.1

  • [3] Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader. ACS Publications. 3

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-1-iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 2-Fluoro-2-methylpropyl Moiety in Medicinal Chemistry The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 2-Fluoro-2-methylpropyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a variety of pharmacokinetic and pharmacodynamic properties.[1][2] The 2-fluoro-2-methylpropyl group, a fluorinated neopentyl analog, offers a unique combination of steric bulk and metabolic stability, making it a highly desirable motif in modern drug discovery. The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and influence binding conformations. However, the construction of carbon-carbon and carbon-heteroatom bonds at the C1 position of 2-fluoro-1-iodo-2-methylpropane via traditional methods can be challenging due to the steric hindrance of the neopentyl-like scaffold.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the efficient installation of this valuable building block.[3] This guide offers detailed application notes and robust starting protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of 2-fluoro-1-iodo-2-methylpropane. The protocols are designed as self-validating systems, with explanations of the rationale behind the choice of reagents and conditions, drawing upon established principles for sterically demanding and fluorinated substrates.

Core Challenge: Overcoming the Steric Hindrance of a Neopentyl-like Substrate

The primary obstacle in cross-coupling reactions involving 2-fluoro-1-iodo-2-methylpropane is the significant steric bulk around the reaction center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. To address this, the selection of appropriate bulky and electron-rich phosphine ligands is critical to promote the formation of the active monoligated palladium species and facilitate the desired bond formation.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[6][7] The following protocol is a recommended starting point for the coupling of 2-fluoro-1-iodo-2-methylpropane with a variety of aryl- and vinylboronic acids or their derivatives.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the alkyl iodide to a Pd(0) complex. This is often the rate-limiting step for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this process.[8] Transmetalation with the organoboron species, activated by a base, is followed by reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6][9]

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-I R-Pd(II)-I(L_n) R-Pd(II)-I(L_n) Oxidative Addition->R-Pd(II)-I(L_n) Transmetalation Transmetalation R-Pd(II)-I(L_n)->Transmetalation Ar-B(OR')2 (Base) R-Pd(II)-Ar(L_n) R-Pd(II)-Ar(L_n) Transmetalation->R-Pd(II)-Ar(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-Ar(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n R-Ar R-Ar Reductive Elimination->R-Ar

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
Parameter Recommendation Justification
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective sources of Pd(0) upon in situ reduction.
Ligand SPhos, XPhos, or RuPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich biaryl phosphine ligands are essential for promoting oxidative addition and reductive elimination with sterically hindered substrates.[10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are effective in promoting transmetalation without causing side reactions.[11][12]
Boron Reagent Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq.)Pinacol esters offer enhanced stability and are often preferred.
Solvent Toluene, 1,4-Dioxane, or THF (anhydrous)Aprotic solvents are generally effective. The addition of a small amount of water can sometimes be beneficial.[13]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barrier for sterically hindered substrates.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Step-by-Step Procedure
  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add the arylboronic acid or ester and 2-fluoro-1-iodo-2-methylpropane.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at the specified temperature and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Constructing C(sp³)–C(sp) Bonds

The Sonogashira coupling provides a direct route to couple terminal alkynes with organic halides.[14][15] For a sterically hindered substrate like 2-fluoro-1-iodo-2-methylpropane, a copper-free protocol is recommended to minimize homo-coupling of the alkyne (Glaser coupling).

Mechanistic Rationale

The copper-free Sonogashira reaction follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, alkyne coordination and deprotonation, and reductive elimination.[16][17][18][19] The use of a suitable base is critical for the deprotonation of the terminal alkyne to form the palladium-acetylide intermediate.

Sonogashira_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-I R-Pd(II)-I(L_n) R-Pd(II)-I(L_n) Oxidative Addition->R-Pd(II)-I(L_n) Alkyne Coordination\n& Deprotonation Alkyne Coordination & Deprotonation R-Pd(II)-I(L_n)->Alkyne Coordination\n& Deprotonation R'-C≡CH (Base) R-Pd(II)-C≡C-R'(L_n) R-Pd(II)-C≡C-R'(L_n) Alkyne Coordination\n& Deprotonation->R-Pd(II)-C≡C-R'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-C≡C-R'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n R-C≡C-R' R-C≡C-R' Reductive Elimination->R-C≡C-R'

Caption: Catalytic Cycle of the Copper-Free Sonogashira Coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling
Parameter Recommendation Justification
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)These are commonly used and effective precatalysts for Sonogashira couplings.[20]
Ligand PPh₃ (if not using a pre-formed complex)Triphenylphosphine is a standard ligand for many Sonogashira reactions. For more challenging substrates, a more electron-rich and bulky phosphine may be beneficial.
Base Et₃N or DIPA (2-3 equivalents)An amine base is required to deprotonate the terminal alkyne.
Terminal Alkyne 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.
Solvent THF, DMF, or Toluene (anhydrous)Aprotic, polar solvents are generally effective.
Temperature 50-80 °CMilder conditions compared to Suzuki coupling are often sufficient.
Reaction Time 6-18 hoursMonitor by TLC or GC-MS.
Step-by-Step Procedure
  • To an oven-dried Schlenk tube, add the palladium precatalyst under an inert atmosphere.

  • Add the anhydrous solvent, followed by the terminal alkyne and the amine base.

  • Add 2-fluoro-1-iodo-2-methylpropane via syringe.

  • Stir the mixture at the specified temperature, monitoring the reaction progress.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forming C(sp³)–N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds.[21][22] The protocol for 2-fluoro-1-iodo-2-methylpropane requires careful selection of the catalyst system to accommodate the sterically demanding nature of the substrate.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[21][23] Reductive elimination then furnishes the desired amine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand is paramount for the success of this transformation with hindered alkyl halides.[24]

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-I R-Pd(II)-I(L_n) R-Pd(II)-I(L_n) Oxidative Addition->R-Pd(II)-I(L_n) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation R-Pd(II)-I(L_n)->Amine Coordination\n& Deprotonation HNR'R'' (Base) R-Pd(II)-NR'R''(L_n) R-Pd(II)-NR'R''(L_n) Amine Coordination\n& Deprotonation->R-Pd(II)-NR'R''(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-NR'R''(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n R-NR'R'' R-NR'R'' Reductive Elimination->R-NR'R''

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination
Parameter Recommendation Justification
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a pre-formed (NHC)Pd precatalyst (2-4 mol%)Pre-formed N-heterocyclic carbene (NHC) precatalysts can offer enhanced stability and activity.[25]
Ligand tBuXPhos, BrettPhos, or a suitable NHC ligand (e.g., IPr) (1.2-1.5 eq. to Pd)Highly hindered and electron-rich ligands are required to facilitate the coupling of primary alkyl halides.
Base NaOtBu, KHMDS, or LiHMDS (1.5-2.0 equivalents)A strong, non-nucleophilic base is essential for the deprotonation of the amine.[26]
Amine Primary or secondary amine (1.2-1.5 equivalents)A slight excess of the amine is generally used.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents are standard for this reaction.
Temperature 80-120 °CHigher temperatures are often necessary for challenging substrates.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Step-by-Step Procedure
  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the amine and 2-fluoro-1-iodo-2-methylpropane.

  • Add the anhydrous solvent.

  • Seal the vessel and stir the mixture at the specified temperature.

  • Monitor the reaction progress. Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

Sources

Application

preparation of Grignard reagents from 2-fluoro-1-iodo-2-methylpropane

Application Note: Preparation and Handling of β -Fluoroalkyl Grignard Reagents from 2-Fluoro-1-iodo-2-methylpropane Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of β -Fluoroalkyl Grignard Reagents from 2-Fluoro-1-iodo-2-methylpropane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Late-stage functionalization, synthesis of fluorinated pharmacophores, and modulation of molecular lipophilicity.

Strategic Rationale & The β -Elimination Challenge

The incorporation of the 2-fluoro-2-methylpropyl group into drug candidates is a highly effective strategy for modulating metabolic stability, tuning the pKa of adjacent basic amines, and optimizing lipophilicity. However, synthesizing the necessary nucleophilic building blocks—specifically β -fluoroalkyl Grignard reagents—presents a notorious chemical challenge[1].

When a magnesium atom is inserted adjacent to a β -fluorine, the high charge density of the polarized C–Mg bond strongly drives the β -elimination of magnesium fluoride ( MgF2​ or MgFI ). This decomposition pathway (often E1cB-like or concerted) is thermodynamically driven by the high lattice energy of the magnesium halide and the formation of a stable alkene (isobutylene)[1]. Consequently, traditional Grignard preparation methods at room temperature or under reflux result in complete decomposition.

Mechanistic Causality: Designing for Stability (E-E-A-T)

To successfully generate the Grignard reagent from 2-fluoro-1-iodo-2-methylpropane without triggering β -elimination, the kinetics of the metalation must strictly outcompete the kinetics of decomposition. This requires specific substrate and reagent choices:

  • Substrate Design (The Iodine Advantage): 2-Fluoro-1-iodo-2-methylpropane (PubChem CID: 12545917) is specifically chosen over its bromo- or chloro-analogues[2]. The highly polarizable C–I bond possesses a lower bond dissociation energy, enabling extremely rapid halogen-magnesium exchange. This kinetic advantage allows the Grignard formation to proceed smoothly at cryogenic temperatures (-78 °C) where β -elimination is kinetically frozen.

  • Reagent Selection (Turbo-Grignard): Standard magnesium turnings are inert at -78 °C. To achieve metalation at this temperature, the "Turbo-Grignard" reagent ( iPrMgCl⋅LiCl ) is utilized[3]. The stoichiometric addition of lithium chloride breaks down the unreactive polymeric aggregates of standard Grignard reagents into highly nucleophilic, monomeric magnesiate complexes[4]. This drastically accelerates the I–Mg exchange, driving it to completion within 15 minutes at -78 °C[3].

  • Alternative (Rieke Magnesium): If halogen-metal exchange is incompatible with other functional groups in a complex multi-step synthesis, highly active Rieke Magnesium ( Mg∗ ) can be used. Its highly porous nanostructure allows for direct oxidative insertion into the C–I bond at -78 °C[5].

Reaction Pathway & Workflow Visualizations

G Substrate 2-Fluoro-1-iodo-2-methylpropane (CH3)2CF-CH2I Grignard β-Fluoroalkyl Grignard (CH3)2CF-CH2MgCl·LiCl Substrate->Grignard Halogen-Mg Exchange (Fast at -78 °C) Reagent iPrMgCl·LiCl (-78 °C) Reagent->Grignard Elimination Isobutylene + MgFCl (Decomposition) Grignard->Elimination T > -40 °C (β-Fluoride Elimination) Electrophile Electrophile (E+) Quench at -78 °C Grignard->Electrophile Trapping Product Functionalized Product (CH3)2CF-CH2-E Electrophile->Product C-C / C-Heteroatom Bond

Mechanistic pathway of Grignard formation vs. β-elimination.

Workflow Step1 Dry Flask & Ar Purge Step2 Dissolve Substrate in Dry THF Step1->Step2 Step3 Cool to -78 °C (Dry Ice/Acetone) Step2->Step3 Step4 Dropwise Add: iPrMgCl·LiCl Step3->Step4 Step5 Stir 15 min at -78 °C Step4->Step5 Step6 In Situ Quench with Electrophile Step5->Step6

Step-by-step workflow for Turbo-Grignard exchange at cryogenic temperatures.

Validated Experimental Protocols

Method A: Halogen-Magnesium Exchange via Turbo-Grignard (Preferred)

Note: This protocol relies on strict temperature control. Any localized warming will immediately trigger isobutylene evolution.

  • Preparation: Flame-dry a 25 mL Schlenk flask under high vacuum. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

  • Substrate Solvation: Add 2-fluoro-1-iodo-2-methylpropane (1.0 mmol, 202 mg) and anhydrous THF (5.0 mL) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Exchange: Using a syringe pump or careful manual addition, add iPrMgCl⋅LiCl (1.3 M in THF, 1.05 mmol, 0.81 mL) dropwise down the cold inner wall of the flask over 5 minutes. This prevents localized exothermic heating.

  • Maturation: Stir the reaction mixture at -78 °C for exactly 15 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde, 1.2 mmol) as a pre-cooled (-78 °C) THF solution directly to the mixture.

  • Workup: Stir for 1 hour at -78 °C. Slowly remove the cooling bath, allow the mixture to reach 0 °C, and immediately quench with saturated aqueous NH4​Cl (5 mL). Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

Method B: Direct Insertion via Rieke Magnesium ( Mg∗ )
  • Preparation: Prepare a suspension of active Rieke Magnesium (1.5 mmol) in anhydrous THF (5.0 mL) under Argon in a Schlenk flask and cool to -78 °C[5].

  • Oxidative Addition: Add 2-fluoro-1-iodo-2-methylpropane (1.0 mmol) dropwise.

  • Maturation: Stir vigorously at -78 °C for 30 minutes. The characteristic black suspension will slightly lighten.

  • Trapping: Add the electrophile (1.2 mmol) at -78 °C, stir for 1 hour, and quench as described in Method A.

Self-Validating System Check

To independently verify the success of the Grignard formation and the absence of elimination prior to committing valuable electrophiles, execute a Deuterium Quench Validation :

  • Withdraw a 0.5 mL aliquot of the reaction mixture at Step 5 (before electrophile addition).

  • Quench immediately into a vial containing 0.5 mL of D2​O at -78 °C.

  • Extract with CDCl3​ and analyze via 1H and 19F NMR.

  • Validation Criteria: The presence of >95% deuterium incorporation at the primary carbon (forming (CH3​)2​CF−CH2​D ) validates successful Grignard formation. The absence of vinylic proton signals ( ∼4.7 ppm) confirms the total suppression of β -elimination.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent selection, temperature, and the suppression of β -elimination when targeting the (CH3​)2​CF−CH2​MgX species.

MethodReagentTemperature (°C)Reaction TimeTrapping Yield (%)*Isobutylene (Elimination) (%)
A (Optimal) iPrMgCl⋅LiCl -78 15 min 88 < 2
BRieke Magnesium ( Mg∗ )-7830 min755
C iPrMgCl (No LiCl)-402 hours4045
DMg Turnings / I2​ 20 (RT)2 hours0> 95

*Yields based on trapping with benzaldehyde to form 3-fluoro-3-methyl-1-phenylbutan-1-ol.

References

  • PubChem Compound Summary for CID 12545917, 2-Fluoro-1-iodo-2-methylpropane. National Center for Biotechnology Information.[2] URL:[Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Krasovskiy, A.; Knochel, P. Angewandte Chemie International Edition, 2004, 43, 3333.[3],[4] URL:[Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Rieke, R. D. et al. Journal of the American Chemical Society, 1996, 118, 2533.[5] URL:[Link]

  • 4-CF3-ezetimibe analogs: Design, synthesis, and biological evaluation of cholesterol absorption inhibitions (Context on β -fluoroalkyl stability). ResearchGate / Journal of Fluorine Chemistry, 2022.[1] URL: [Link](Representative link for beta-fluoroalkyl elimination studies)

Sources

Method

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of 2-Fluoro-1-iodo-2-methylpropane in Advanced Polymer Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the prospective applications of 2-fluoro-1-iodo-2-methylpropane as a novel initiator in cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and materials scientists on the prospective applications of 2-fluoro-1-iodo-2-methylpropane as a novel initiator in controlled radical polymerization. We delve into the unique structural attributes of this compound, positing its utility in Atom Transfer Radical Polymerization (ATRP). The following sections elucidate the theoretical underpinnings, provide detailed experimental protocols for its proposed use, and offer insights into the anticipated characteristics of the resulting polymers. Our objective is to bridge fundamental chemical principles with practical, field-proven methodologies to empower innovation in polymer design and synthesis.

Introduction: The Strategic Advantage of Fluorinated Initiators

The quest for polymers with precisely defined architectures and novel functionalities is a primary driver of innovation in materials science. Controlled/"living" radical polymerization (CRP) techniques have emerged as powerful tools to achieve this, offering unprecedented control over molecular weight, dispersity (Đ), and chain-end functionality. The choice of the initiating species is paramount to the success of these polymerizations.

2-Fluoro-1-iodo-2-methylpropane presents a compelling, albeit largely unexplored, candidate for an advanced CRP initiator. Its structure is a unique amalgamation of key features:

  • Tertiary Alkyl Iodide: The carbon-iodine (C-I) bond is relatively weak and known for its ability to undergo reversible homolytic cleavage, a cornerstone of techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This moiety is poised to act as an efficient initiating site.

  • Neopentyl-like Structure: The quaternary carbon atom provides steric hindrance that can influence propagation kinetics and potentially suppress side reactions.

  • Geminal Fluorine Atom: The presence of a fluorine atom on the same carbon as the initiating iodide is the most intriguing feature. Fluorine's high electronegativity can significantly alter the electronic environment of the radical center, potentially impacting initiator efficiency, propagation rates, and the thermal stability of the resulting polymer.

This guide will focus on the theoretical application of 2-fluoro-1-iodo-2-methylpropane as an initiator in ATRP, a robust and versatile CRP method. We will lay out the mechanistic rationale, provide a detailed hypothetical protocol, and discuss the expected outcomes and challenges.

Physicochemical Properties & Safety Considerations

A thorough understanding of the initiator's properties is critical for experimental design and safety.

Table 1: Properties of 2-Fluoro-1-iodo-2-methylpropane and Related Compounds

Property2-Fluoro-1-iodo-2-methylpropane (Predicted)2-Iodo-2-methylpropane (Reference)
Molecular Formula C4H8FIC4H9I
Molecular Weight 214.01 g/mol 184.02 g/mol
Boiling Point ~120-130 °C (estimated)99-101 °C
Density >1.5 g/cm³ (estimated)1.556 g/cm³
Appearance Colorless to light yellow liquid (predicted)Colorless liquid
Key Feature Tertiary iodide for initiation, fluorine for modulationStandard tertiary alkyl iodide initiator

Safety & Handling:

2-Fluoro-1-iodo-2-methylpropane should be handled with the care afforded to all halogenated organic compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dark, dry place, away from incompatible materials such as strong oxidizing agents and bases. The C-I bond can be light-sensitive.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.

Mechanistic Insights: 2-Fluoro-1-iodo-2-methylpropane in ATRP

Atom Transfer Radical Polymerization (ATRP) is a leading CRP technique that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. Typically, a copper(I) complex (e.g., Cu(I)Br/PMDETA) abstracts a halogen atom from an alkyl halide initiator (R-X) to generate a radical (R•) and the higher oxidation state copper(II) complex (X-Cu(II)/L). This radical then initiates polymerization.

For 2-fluoro-1-iodo-2-methylpropane, the C-I bond is significantly weaker than the C-F bond, ensuring that the iodine atom will be the one to participate in the ATRP equilibrium.

Diagram 1: Proposed ATRP Mechanism

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-I (Initiator) Radical R• (Initiating Radical) Initiator->Radical k_act Monomer Monomer (M) CuI Cu(I)/L (Activator) CuII I-Cu(II)/L (Deactivator) ActiveChain P_n• (Propagating Radical) Radical->Initiator k_deact Radical->ActiveChain + n(M) k_p DormantChain P_n-I (Dormant Chain) DormantChain->ActiveChain + Cu(I)/L ActiveChain->DormantChain + I-Cu(II)/L ATRP_Workflow cluster_prep Preparation cluster_reagents Reagent Addition (under N2/Ar) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add CuBr to Schlenk flask B 2. Add stir bar & seal with septum A->B C 3. Purge with N2/Ar (3 cycles) B->C D 4. Inject Anisole C->D E 5. Inject MMA D->E F 6. Inject PMDETA E->F G 7. Inject Initiator F->G H 8. Freeze-pump-thaw (3 cycles) G->H I 9. Place in oil bath at 70°C H->I J 10. Stir for required time (monitor conversion) I->J K 11. Quench by exposing to air J->K L 12. Dilute with THF K->L M 13. Pass through neutral alumina column L->M N 14. Precipitate in cold methanol M->N O 15. Dry polymer under vacuum N->O

Caption: Step-by-step workflow for the synthesis of PMMA via ATRP.

Detailed Protocol Steps:

  • Catalyst Preparation: Add CuBr (28.7 mg) to a 25 mL Schlenk flask containing a magnetic stir bar.

  • System Inerting: Seal the flask with a rubber septum and perform three cycles of vacuum/backfill with high-purity nitrogen or argon to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, use degassed syringes to add the following liquids in order:

    • Anisole (2.0 mL)

    • MMA (2.14 mL)

    • PMDETA (42.2 µL)

  • Initiation: Stir the solution until the copper complex forms (it should turn green/blue). Finally, inject the initiator, 2-fluoro-1-iodo-2-methylpropane (42.8 mg).

  • Degassing: Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Polymerization: After the final thaw, place the flask in a preheated oil bath at 70 °C. The reaction is typically run for several hours. Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination & Purification:

    • To stop the polymerization, cool the flask to room temperature and expose the contents to air by opening the septum. The solution color should change, indicating oxidation of the copper catalyst.

    • Dilute the reaction mixture with ~5 mL of THF.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Concentrate the eluent and precipitate the polymer by slowly adding it to a large volume of cold methanol (~200 mL) with vigorous stirring.

    • Collect the white, fibrous PMMA by filtration and dry it in a vacuum oven overnight at 40 °C.

Characterization and Expected Results

The success of the polymerization is evaluated by characterizing the resulting polymer.

  • ¹H NMR: Used to determine monomer conversion by comparing the integration of monomer vinyl peaks to polymer backbone peaks.

  • Gel Permeation Chromatography (GPC): This is the most critical technique to assess the "living" nature of the polymerization. A successful ATRP will yield a polymer with:

    • Low Dispersity (Đ): Typically Đ < 1.3.

    • Predictable Molecular Weight: The experimental Mn should be close to the theoretical Mn calculated as:

      • Mn (theory) = ([M]₀ / [I]₀) × Conversion × (MW of Monomer) + (MW of Initiator)

    • A monomodal and symmetric peak shape.

Troubleshooting and Advanced Considerations

  • Broad Dispersity or Bimodal GPC: This often indicates poor initiation efficiency or chain termination reactions. Consider adjusting the catalyst-to-initiator ratio or ensuring a more rigorous exclusion of oxygen.

  • Slow or No Polymerization: The C-I bond, as modulated by the fluorine atom, may require a more active catalyst system. Consider using a more active ligand or a Cu(I) source with higher solubility.

  • Chain-End Analysis: Advanced techniques like MALDI-TOF mass spectrometry or ¹⁹F NMR can be used to confirm the presence of the initiator fragment at the chain end, verifying the initiation mechanism.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

  • Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615. [Link]

  • Matyjaszewski, K., & Paik, H. J. (1997). Simple and Efficient Atom Transfer Radical Polymerization of Methyl Methacrylate. Macromolecules, 30(21), 6397-6400. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Reacting 2-Fluoro-1-iodo-2-methylpropane

Welcome to the Advanced Applications Support Center. Working with 2-fluoro-1-iodo-2-methylpropane presents a unique set of challenges for synthetic chemists and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Working with 2-fluoro-1-iodo-2-methylpropane presents a unique set of challenges for synthetic chemists and drug development professionals. Because this molecule contains both a highly reactive primary iodide and a labile tertiary fluoride, it is exceptionally prone to degradation via dehydrohalogenation (the loss of HF or HI) and hydrodehalogenation (reduction) during standard cross-coupling or substitution workflows.

This guide is designed to provide you with field-proven, causality-driven solutions to prevent these side reactions, ensuring high fidelity in your target syntheses.

FAQ 1: Mechanistic Origins of Degradation

Q: Why does 2-fluoro-1-iodo-2-methylpropane spontaneously degrade into alkene byproducts during my reactions?

A: The extreme lability of this substrate stems from the competing reactivity of its two halogens. Depending on your reaction conditions, the molecule will undergo one of two distinct elimination pathways:

  • HF Elimination (E1 Pathway): While the C–F bond is thermodynamically strong, tertiary fluorides are highly susceptible to heterolytic cleavage under thermal stress or in the presence of Lewis acidic metals. This generates a stable tertiary carbocation that rapidly loses a proton to form 1-iodo-2-methylpropene .

  • HI Elimination (E2 Pathway): The primary C–I bond is highly polarizable. When exposed to strong bases (such as alkoxides), the base abstracts the β -protons adjacent to the tertiary center, forcing the ejection of the iodide to form 2-fluoro-2-methylpropene .

G cluster_HF Pathway A: HF Elimination (Tertiary C-F) cluster_HI Pathway B: HI Elimination (Primary C-I) SM 2-Fluoro-1-iodo- 2-methylpropane Carbocation Tertiary Carbocation Intermediate SM->Carbocation Thermal Stress / Lewis Acids (-F⁻) BaseAttack Base Attack on beta-Proton SM->BaseAttack Strong Base (Alkoxides) Alkene1 1-Iodo-2-methylpropene (Byproduct) Carbocation->Alkene1 -H⁺ Alkene2 2-Fluoro-2-methylpropene (Byproduct) BaseAttack->Alkene2 -I⁻

Mechanistic pathways of dehydrohalogenation in 2-fluoro-1-iodo-2-methylpropane.

FAQ 2: Preventing Elimination in Cross-Coupling

Q: I am observing massive amounts of dehalogenated arene and alkene byproducts during my Palladium/Nickel-catalyzed cross-couplings. How can I suppress β -hydride elimination and hydrodehalogenation?

A: In transition-metal catalysis involving aliphatic halides, the primary cause of dehalogenation is the competition between the desired transmetalation/reductive elimination steps and a deleterious reductive pathway[1]. Once the metal oxidatively adds to the primary C–I bond, the resulting alkyl-metal intermediate can undergo rapid β -hydride elimination. Furthermore, if your solvent or base can act as a hydride donor, it will form a metal-hydride species that reductively eliminates to yield the hydrodehalogenated byproduct[2].

Causality-Driven Solutions:

  • Ligand Architecture: The choice of phosphine ligand is critical. You must use bulky, electron-rich ligands (e.g., RuPhos or XPhos for Pd) to accelerate the desired reductive elimination, forcing the coupled product out before β -hydride elimination can occur[1]. For Nickel-catalyzed C(sp3)−C(sp3) couplings, tridentate PyBOX ligands are highly recommended as they rigidly occupy coordination sites, successfully preventing metal-alkyl bond isomerization and subsequent elimination[3].

  • Base and Solvent Matrix: Alcoholic solvents (like ethanol) must be strictly avoided as they are easily oxidized by the palladium complex to generate hydride species[1]. Strong alkoxide bases act simultaneously as E2 elimination promoters and hydride sources[2]. Switch to anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane) and utilize weak, inorganic bases like K3​PO4​ or Cs2​CO3​ [2].

  • Copper Catalysis Additives: If you are utilizing Cu-catalyzed alkyl-alkyl cross-couplings, the addition of unsaturated hydrocarbons (such as 1,3-butadiene or phenylpropyne) is highly effective. These additives coordinate to the metal center and suppress β -hydrogen elimination of the alkylcopper intermediates[4].

Quantitative Data: Parameter Effects on Dehydrohalogenation

The following table summarizes the causal impact of reaction parameters on the coupling of 2-fluoro-1-iodo-2-methylpropane.

Reaction ParameterConditionTarget Yield (%)Dehydrohalogenation (%)Causality / Rationale
Base Selection NaOtBu < 10%> 80%Strong alkoxide acts as an E2 base and a potent hydride source[2].
Base Selection K3​PO4​ 78%12%Weak inorganic base minimizes E2 elimination while supporting transmetalation[2].
Ligand (Pd) PPh3​ 20%65%Slow reductive elimination allows the β -hydride elimination pathway to dominate.
Ligand (Pd) RuPhos85%< 5%Bulky, electron-rich ligand accelerates reductive elimination over side reactions[1].
Solvent Ethanol5%90%Alcoholic solvents donate hydrides, causing massive hydrodehalogenation[1].
Solvent Toluene88%< 5%Aprotic, non-coordinating solvent prevents hydride transfer to the metal center[2].

Step-by-Step Methodology: Optimized Negishi Cross-Coupling

To ensure high fidelity and prevent the thermal degradation of the tertiary fluoride, the following self-validating protocol utilizes cryogenic zinc insertion and a highly optimized Pd-catalyst matrix.

Materials Required:

  • 2-fluoro-1-iodo-2-methylpropane (1.0 equiv)

  • Organozinc reagent (1.2 equiv, prepared via Rieke Zinc)

  • Pd2​(dba)3​ (2 mol%)

  • RuPhos (4 mol%)

  • Anhydrous, degassed Toluene (0.2 M)

Procedure:

  • Cryogenic Zinc Insertion: In an inert atmosphere glovebox, suspend highly active Rieke zinc in anhydrous THF at -78 °C. Slowly add 2-fluoro-1-iodo-2-methylpropane dropwise.

    • Causality: Standard Grignard or Zinc formation at room temperature is exothermic and will trigger the E1 elimination of HF. Cryogenic temperatures stabilize the carbon-metal bond and protect the tertiary fluoride.

  • Catalyst Activation: In a separate vial, combine Pd2​(dba)3​ and RuPhos in degassed Toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red, indicating the formation of the active L1​Pd(0) species.

  • Coupling Reaction: Transfer the organozinc solution via a cooled cannula into the catalyst mixture. Seal the vial and gently warm to 40 °C.

    • Causality: Running the reaction at the lowest effective temperature minimizes the thermal decomposition of the catalyst and the substrate[1].

  • Self-Validation Checkpoint: At the 1-hour mark, extract a 50 μ L aliquot, quench with water, and extract with Ethyl Acetate. Analyze via GC-MS.

    • Validation Logic: Look for the molecular ion peak of the target product. If a peak corresponding to [M-128] (loss of HI) or [M-20] (loss of HF) exceeds 5% relative abundance, immediately lower the reaction temperature by 10 °C and verify the anhydrous state of your solvent.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove zinc salts, and concentrate for column chromatography[2].

Troubleshooting Workflow

If you detect alkene byproducts during your post-reaction analysis, use the following diagnostic workflow to isolate the specific elimination pathway and apply the correct chemical intervention.

G Start GC-MS/NMR Detects Alkene Byproducts Identify Identify Mass/Shift: Is it HF or HI Loss? Start->Identify HF_Loss HF Loss Detected (m/z indicates -20 Da) Identify->HF_Loss 1-Iodo-2-methylpropene HI_Loss HI Loss Detected (m/z indicates -128 Da) Identify->HI_Loss 2-Fluoro-2-methylpropene Action_HF 1. Lower Reaction Temp 2. Remove Lewis Acidic Metals 3. Switch to Non-Polar Solvent HF_Loss->Action_HF Action_HI 1. Switch to Weaker Base (K₃PO₄) 2. Use Bulky Ligands (RuPhos) 3. Avoid Alcoholic Solvents HI_Loss->Action_HI

Troubleshooting workflow for identifying and resolving specific dehydrohalogenation pathways.

Sources

Optimization

optimizing yield in the laboratory synthesis of 2-fluoro-1-iodo-2-methylpropane

Technical Support Center: Yield Optimization for 2-Fluoro-1-iodo-2-methylpropane Synthesis Welcome to the Application Scientist Knowledge Base. This portal provides advanced troubleshooting, self-validating protocols, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 2-Fluoro-1-iodo-2-methylpropane Synthesis

Welcome to the Application Scientist Knowledge Base. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the halofluorination of isobutylene. Designed for drug development professionals and synthetic chemists.

Mechanistic Overview & Causality

The synthesis of 2-fluoro-1-iodo-2-methylpropane from isobutylene (2-methylpropene) relies on the electrophilic addition of iodine monofluoride (generated in situ). We utilize N-iodosuccinimide (NIS) as the electrophilic iodine source and triethylamine trihydrofluoride (Et₃N·3HF) as the nucleophilic fluoride source.

The Causality of Regioselectivity : The reaction is strictly governed by Markovnikov's rule. The electrophilic iodine (I⁺) attacks the electron-rich double bond of isobutylene to form a cyclic iodonium intermediate. Because the tertiary carbon of the isobutylene skeleton can better stabilize the developing positive charge, the cyclic intermediate opens asymmetrically. The fluoride nucleophile (F⁻) exclusively attacks this more substituted tertiary carbon, yielding the desired 2-fluoro-1-iodo-2-methylpropane[1].

Mechanism Iso Isobutylene (Reactant) Iodonium Iodonium Ion (Intermediate) Iso->Iodonium Electrophilic I+ Polymer Polyisobutylene (Side Product) Iso->Polymer High Temp / Acidic NIS NIS + Et3N·3HF (Reagents) NIS->Iodonium Generates I+ Product 2-Fluoro-1-iodo- 2-methylpropane Iodonium->Product Nucleophilic F- (Markovnikov) Hydrin Iodohydrin (Side Product) Iodonium->Hydrin H2O Contamination

Reaction pathway and competing side reactions in the iodofluorination of isobutylene.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each phase contains a visual or chemical checkpoint to validate success before proceeding.

Phase 1: Anhydrous Setup & Reagent Activation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon three times. Wrap the exterior of the flask completely in aluminum foil.

    • Self-Validation Check: The foil prevents photolytic cleavage of the light-sensitive C-I bond. If the final product turns pink/brown during storage, this step was compromised.

  • Add 1.2 equivalents of N-iodosuccinimide (NIS) and 15 mL of anhydrous dichloromethane (CH₂Cl₂)[1]. Stir until suspended.

  • Inject 3.0 equivalents of Et₃N·3HF via a dry syringe.

    • Self-Validation Check: The solution should become a clear, pale yellow liquid. A dark brown color indicates moisture contamination leading to premature iodine (I₂) release.

Phase 2: Temperature-Controlled Substrate Addition 4. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. 5. Introduce 1.0 equivalent of isobutylene. Since isobutylene is a gas at room temperature (bp -6.9 °C)[2], condense it into a separate graduated cylinder cooled to -78 °C, dilute with cold CH₂Cl₂, and add dropwise via cannula.

  • Self-Validation Check: The internal temperature must not exceed -10 °C during addition. Exothermic spikes indicate runaway cationic polymerization.

Phase 3: Quenching and Isolation 6. Stir the mixture at -20 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. 7. Quench the reaction by pouring it into a vigorously stirred mixture of ice-cold saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and NaHCO₃.

  • Self-Validation Check: The organic layer must immediately transition from yellow/orange to completely colorless, validating the successful reduction of unreacted electrophilic iodine species.

  • Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic phases over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure with the water bath kept strictly below 25 °C to prevent product volatilization. Purify via short-path distillation under reduced pressure.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating why the optimized conditions (-20 °C, 3.0 eq Et₃N·3HF) are strictly required.

EntryReagent SystemTemp (°C)SolventYield (%)Primary Byproduct / Failure Mode
1NIS / Et₃N·3HF (1.5 eq)20CH₂Cl₂32Polyisobutylene (Cationic polymerization)
2NIS / Et₃N·3HF (1.5 eq)0CH₂Cl₂58Iodohydrin (Moisture competition)
3NIS / Et₃N·3HF (3.0 eq)-20 to 0CH₂Cl₂89 Trace elimination products
4I₂ / AgF (1.5 eq)0MeCN41Complex mixture / Silver precipitates
5NIS / Pyridine·9HF-20CH₂Cl₂82Difficult workup (Emulsions)

Data synthesized from standard iodofluorination optimization matrices for terminal alkenes[1][3].

Troubleshooting & FAQs

Q: Why is my yield consistently below 40%, and why is there a thick, sticky residue in the distillation flask? A: You are experiencing cationic polymerization of isobutylene[4]. Isobutylene is highly susceptible to polymerization under Lewis acidic conditions, especially when the temperature rises. The iodonium intermediate can act as an initiator. Solution: Strictly maintain the reaction temperature at -20 °C during the addition phase. Ensure the addition of isobutylene is slow enough to prevent localized exothermic heating.

Q: GC-MS analysis of my crude mixture shows a significant M+ peak corresponding to an iodohydrin instead of the fluorinated product. How do I prevent this? A: This is a classic symptom of moisture contamination. The Et₃N·3HF complex is highly hygroscopic. Water is a vastly superior nucleophile compared to fluoride in organic solvents. If water is present, it will outcompete the fluoride ion in attacking the iodonium intermediate, forming 1-iodo-2-methylpropan-2-ol. Solution: Use freshly distilled, anhydrous CH₂Cl₂. Ensure the Et₃N·3HF is sourced from a fresh, sealed bottle or dried over activated 4Å molecular sieves prior to use.

Q: The isolated product darkens rapidly during storage, and NMR shows degradation. What is happening? A: Alkyl iodides are notoriously photolabile. Exposure to ambient laboratory lighting causes homolytic cleavage of the C-I bond, generating iodine radicals that recombine to form molecular iodine (I₂), which turns the sample pink or brown. Solution: Wrap all reaction flasks and separatory funnels in aluminum foil. Store the final purified 2-fluoro-1-iodo-2-methylpropane in an amber glass vial over a small piece of copper wire or silver foil (which acts as an iodine scavenger) at -20 °C.

Q: Why do we use Et₃N·3HF instead of Olah's reagent (Pyridine·9HF)? A: While Pyridine·9HF is a powerful fluorinating agent, it contains a much higher concentration of HF, making it highly corrosive to standard laboratory glassware (requiring PTFE/Teflon vessels) and complicating the aqueous workup due to severe emulsion formation. Et₃N·3HF is stable, weakly hygroscopic, less corrosive, and can be safely used in ordinary borosilicate glassware while still providing excellent yields for iodofluorination[5].

References

  • Title: Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Generation of Interhalogen Fluorides under Mild Conditions: A Comparison of Sluggish and Reactive Interhalogen Fluorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Isobutylene Source: Wikipedia URL: [Link]

  • Title: Visible-Light-Induced Cationic Polymerization of Isobutylene Source: PubMed (NIH) URL: [Link]

Sources

Troubleshooting

purification techniques for removing iodine impurities from 2-fluoro-1-iodo-2-methylpropane

Welcome to the technical support center for the purification of 2-fluoro-1-iodo-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-fluoro-1-iodo-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this valuable synthetic intermediate.

Introduction

2-Fluoro-1-iodo-2-methylpropane is a tertiary alkyl halide of interest in organic synthesis. Due to the inherent reactivity of the carbon-iodine bond and the tertiary nature of the molecule, its purification can present unique challenges. The primary impurity is often elemental iodine (I₂), which imparts a characteristic yellow to brownish-pink color to the crude product. This discoloration is a common indicator of product decomposition, which can be initiated by light, heat, or acidic/basic impurities. Beyond iodine, other potential impurities may include unreacted starting materials, byproducts from the synthesis, and isomers.

This guide provides a comprehensive overview of the most effective purification techniques, troubleshooting for common problems, and frequently asked questions to ensure you obtain your target compound with the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: My crude 2-fluoro-1-iodo-2-methylpropane is a yellow/brown/pink color. What is causing this, and is it a problem?

A1: The discoloration is almost certainly due to the presence of elemental iodine (I₂). Alkyl iodides, particularly tertiary ones, can be sensitive to light and heat, leading to the homolytic cleavage of the C-I bond and the subsequent formation of iodine. While trace amounts of iodine may not interfere with some subsequent reactions, its presence is a clear indicator of product degradation and can complicate characterization (e.g., by quenching NMR signals or interfering with mass spectrometry). For most applications, and certainly for drug development purposes, it is crucial to remove this impurity.

Q2: What is the most common and effective method for removing iodine contamination?

A2: The most common, efficient, and gentle method for removing elemental iodine is a chemical wash with an aqueous solution of a reducing agent. A saturated or 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[1] The thiosulfate ion reduces the colored iodine (I₂) to colorless and water-soluble iodide ions (I⁻), which are then easily removed in the aqueous phase.[2][3][4][5]

The reaction is as follows:

2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

Q3: Can I use distillation to purify 2-fluoro-1-iodo-2-methylpropane?

A3: While distillation is a powerful purification technique, it should be approached with caution for tertiary alkyl iodides. These compounds can be thermally labile and may decompose at elevated temperatures, leading to the formation of more iodine and other byproducts such as the elimination product, 2-fluoro-2-methylpropene. If distillation is necessary, it is imperative to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[6] Adding a small amount of a stabilizer, such as copper powder or wire, to the distillation flask can help to scavenge any iodine that forms and prevent further radical-induced decomposition.[7][8]

Q4: Is flash column chromatography a suitable purification method?

A4: Flash column chromatography can be used, but with significant precautions. Tertiary alkyl halides have been reported to be unstable on silica gel or alumina, potentially leading to decomposition and the formation of elimination byproducts.[3] The acidic nature of standard silica gel can promote the elimination of HI, yielding 2-fluoro-2-methylpropene. If chromatography is the chosen method, it is advisable to:

  • Use a neutral or deactivated stationary phase, such as silica gel treated with a non-nucleophilic base like triethylamine.

  • Work quickly and avoid prolonged contact of the compound with the stationary phase.

  • Employ a non-polar eluent system, such as a mixture of hexanes and a minimal amount of a slightly more polar solvent like ethyl acetate or dichloromethane, to ensure rapid elution.

Q5: How should I store purified 2-fluoro-1-iodo-2-methylpropane to prevent it from turning colored again?

A5: To ensure the long-term stability of the purified product, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in an amber or foil-wrapped vial to protect it from light.[9] Storing it at a low temperature, such as in a refrigerator (2-8 °C), is also highly recommended.[1][10] For extended storage, adding a small piece of copper wire or a few copper turnings can act as a stabilizer.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product is still colored after a sodium thiosulfate wash. 1. Insufficient amount of thiosulfate solution used. 2. Incomplete reaction due to short contact time. 3. The thiosulfate solution is old or has degraded.1. Repeat the wash with a fresh, saturated solution of sodium thiosulfate. Ensure vigorous mixing to maximize interfacial contact. 2. Allow the mixture to stir for a longer period (e.g., 10-15 minutes) before separating the layers. 3. Prepare a fresh solution of sodium thiosulfate.
Low recovery after purification. 1. Decomposition during distillation. 2. Decomposition on silica gel during column chromatography. 3. Product loss during aqueous workup due to its volatility.1. If distilling, ensure a good vacuum is achieved to lower the boiling point. Use a stabilizer like copper powder. 2. Deactivate the silica gel with triethylamine before use. Use a less polar eluent for faster elution. Consider alternative purification methods if decomposition is significant. 3. Perform extractions quickly and use cold solvents to minimize evaporation.
NMR spectrum shows unexpected peaks, suggesting impurities. 1. Presence of the elimination byproduct (2-fluoro-2-methylpropene). 2. Residual solvents from the workup (e.g., diethyl ether, ethyl acetate, hexanes). 3. Unreacted starting materials from the synthesis.1. The alkene byproduct will show characteristic vinyl proton signals in the ¹H NMR spectrum. Purification by careful, low-temperature vacuum distillation or chromatography on deactivated silica may be necessary. 2. Ensure the product is thoroughly dried under high vacuum. Compare the impurity peaks with known solvent chemical shifts.[2][4][11] 3. If the synthesis involved the iodofluorination of an alkene, residual alkene may be present. This can often be removed by careful chromatography.
Product decomposes upon standing, even after purification. 1. Exposure to light and/or air (oxygen). 2. Presence of trace acidic or metallic impurities that catalyze decomposition.1. Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed, amber vial. 2. Ensure all glassware used for purification and storage is scrupulously clean. Consider passing the product through a small plug of neutral alumina before final storage. Add a copper stabilizer.

Experimental Protocols

Protocol 1: Chemical Washing for Iodine Removal

This is the recommended first-line purification method to remove iodine discoloration.

Materials:

  • Crude 2-fluoro-1-iodo-2-methylpropane

  • Diethyl ether or dichloromethane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-fluoro-1-iodo-2-methylpropane in an equal volume of diethyl ether or dichloromethane in a separatory funnel.

  • Add the saturated sodium thiosulfate solution (approximately half the volume of the organic layer).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The color in the organic layer should disappear. If it persists, add more thiosulfate solution and continue shaking.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with brine to remove residual water-soluble impurities.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel

This method should be used when impurities other than iodine, such as the corresponding elimination byproduct, are present.

Materials:

  • Crude 2-fluoro-1-iodo-2-methylpropane (pre-washed with sodium thiosulfate as per Protocol 1)

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate or dichloromethane

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 hexanes:ethyl acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v) and mix thoroughly.

  • Column Packing: Pack the chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure. The non-polar 2-fluoro-1-iodo-2-methylpropane should elute relatively quickly.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC-MS.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Workflow for Purification of 2-Fluoro-1-iodo-2-methylpropane

G cluster_start Starting Material cluster_wash Chemical Wash cluster_analysis Purity Check cluster_end Final Product cluster_optional Optional Further Purification Crude Crude 2-Fluoro-1-iodo-2-methylpropane (with Iodine Impurity) Wash Wash with aq. Na2S2O3 Crude->Wash Dry Dry over MgSO4 Wash->Dry Analysis Analyze by NMR/GC-MS Dry->Analysis Pure Pure 2-Fluoro-1-iodo-2-methylpropane Analysis->Pure If pure Chromatography Chromatography on Deactivated Silica Analysis->Chromatography If other impurities present Distillation Vacuum Distillation (with stabilizer) Analysis->Distillation If other impurities present Chromatography->Pure Distillation->Pure

Caption: General workflow for the purification of 2-fluoro-1-iodo-2-methylpropane.

Troubleshooting Logic for Colored Product

G Start Is the product colored? Wash Wash with aq. Na2S2O3 Start->Wash Yes StoreProperly Store properly (dark, cold, inert atm.) Start->StoreProperly No CheckColor Is it still colored? Wash->CheckColor RepeatWash Repeat wash with fresh solution CheckColor->RepeatWash Yes CheckColor->StoreProperly No RepeatWash->CheckColor Decomposition Consider other decomposition pathways RepeatWash->Decomposition If color persists

Caption: Troubleshooting logic for a discolored product.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ashby, E. C., & Park, B. (1992). Reactions of Saturated and Unsaturated Tertiary Alkyl Halides and Saturated Secondary Alkyl Iodides with Lithium Aluminum Deuteride. Convincing Evidence for a Single-Electron-Transfer Pathway. The Journal of Organic Chemistry, 57(16), 4454–4462.
  • Kitamura, T., Komoto, R., Oyamada, J., Higashi, M., & Kishikawa, Y. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. The Journal of Organic Chemistry, 86(24), 18300–18303.
  • PubChem. (n.d.). 2-Fluoro-1-iodo-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]

  • HowStuffWorks. (2024, April 16). How to Remove Iodine Stains. Retrieved from [Link]

  • ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium thiosulfate. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Angene Chemical. (n.d.). 2-Fluoro-1-iodo-2-methylpropane. Retrieved from [Link]

  • Vaia. (n.d.). Fresh stain of iodine on the cloth can be removed by washing ic with sodium thiosulphare solution. (R). Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Filo. (2025, November 12). NMR Spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high .... Retrieved from [Link]

  • Study.com. (n.d.). Propose an efficient synthesis of 1-iodo-2-methylpropane from 2-methylpropene. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). 1-Iodo-2-methylpropane. In J-GLOBAL. Retrieved from [Link]

  • Japan Society for Analytical Chemistry. (n.d.). Derivatization for GC/MS and LC/MS. Retrieved from [Link]

  • Japan Environmental Sanitation Center. (n.d.). GC-MS analysis of volatile organic compounds using a capillary column. Retrieved from [Link]

  • Kagoshima Prefectural Institute for Environmental Research and Public Health. (n.d.). A study on calibration curves for the analysis of volatile organic compounds by GC-MS. Retrieved from [Link]

  • Shiga University of Medical Science. (n.d.). Principle and Application of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • GL Sciences Inc. (n.d.). Analysis of Volatile Organic Compounds and Ozone Precursors by Low-Temperature Concentration-GC-MS/MS (MRM) Method. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GC-MS Analysis of Off-flavor Compounds. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion rates in 2-fluoro-1-iodo-2-methylpropane alkylation

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Fluoro-1-iodo-2-methylpropane Alkylation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Fluoro-1-iodo-2-methylpropane Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are stalled by near-zero conversion rates when attempting to install the 2-fluoro-2-methylpropyl moiety.

The fundamental issue you are encountering is not reagent purity or standard experimental error; it is a severe physical organic chemistry limitation. Below is our authoritative guide to diagnosing and bypassing the kinetic barriers of this specific alkylation.

I. Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion with 2-fluoro-1-iodo-2-methylpropane Q1 What is the target bond formation? Start->Q1 Hetero C-N or C-O Bond (Heteroatom Alkylation) Q1->Hetero N/O Nucleophile CCBond C-C Bond (Cross-Coupling) Q1->CCBond C Nucleophile/Electrophile Triflate Switch to Triflate (CAS 145349-17-3) Hetero->Triflate Recommended AgSalts Force SN2 with Ag2O/AgOTf + Polar Aprotic Solvent Hetero->AgSalts Must use Iodide Radical Ni-Catalyzed / Photoredox Radical Coupling CCBond->Radical Best Yield

Troubleshooting workflow for 2-fluoro-1-iodo-2-methylpropane alkylation failures.

II. Frequently Asked Questions (Mechanistic Causality)

Q1: Why is my conversion rate <5% when using standard bases (e.g., K₂CO₃, DIPEA) with 2-fluoro-1-iodo-2-methylpropane? A1: You are fighting the "Neopentyl-Fluoro Effect," a dual kinetic barrier:

  • Steric Hindrance: The molecule is a neopentyl-type system (an α-carbon adjacent to a heavily substituted β-carbon). The β-methyl groups and the fluorine atom physically block the 180-degree backside attack trajectory required for a standard Sₙ2 mechanism.

  • Electronic Deactivation: The highly electronegative β-fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This prevents the reaction from shifting to an Sₙ1 mechanism, as any developing positive charge on the α-carbon is intensely destabilized.

Q2: If standard Sₙ2 is blocked, what is the industry-standard workaround for C-N/C-O alkylations? A2: The gold standard in medicinal chemistry is the "Triflate Switch." Instead of the iodide, researchers utilize 2-fluoro-2-methylpropyl trifluoromethanesulfonate (CAS 145349-17-3)[1]. The triflate (OTf) is a vastly superior leaving group compared to iodide. It lowers the transition state energy enough to overcome the steric penalty. For example, during the optimization of the clinical SERD AZD9496, AstraZeneca scientists abandoned the iodide and successfully achieved 91% yield by alkylating their complex tetrahydropyridoindole core using the triflate in dioxane at 90 °C[2].

Q3: I am restricted by my supply chain and MUST use the iodide. How can I force the reaction? A3: You must alter the transition state by adding a halophilic silver salt (e.g., Ag₂O or AgOTf). Silver acts as an iodide scavenger, pulling the leaving group off and forcing a highly polarized, "push-pull" Sₙ1-like transition state. This bypasses the strict geometric requirements of a pure Sₙ2 attack.

Q4: How do I achieve C-C bond formation with this reagent? A4: You must abandon two-electron polar pathways and pivot to single-electron transfer (SET) radical chemistry. Neopentyl iodides are exceptionally good radical precursors because the resulting primary radical is less sterically hindered and does not suffer from the same backside-attack limitations. Nickel-catalyzed cross-electrophile coupling is the preferred method here[3].

III. Quantitative Method Comparison

MethodElectrophileCatalyst / PromoterTemp (°C)Expected ConversionPrimary Mechanism
Standard Sₙ2 2-fluoro-1-iodo-2-methylpropaneK₂CO₃ or DIPEA80 °C< 5% Sₙ2 (Sterically Blocked)
Triflate Switch 2-fluoro-2-methylpropyl triflateDIPEA90 °C> 90% Polarized Sₙ2
Silver-Promoted 2-fluoro-1-iodo-2-methylpropaneAg₂O / AgOTf110 °C40 - 60% Sₙ1-like / Push-Pull
Cross-Coupling 2-fluoro-1-iodo-2-methylpropaneNiCl₂ / dtbbpy25 °C70 - 85% Radical / SET

IV. Mechanistic Pathway for C-C Coupling

RadicalPathway Ni0 Ni(0) Catalyst NiII Ni(II)-Ar Complex Ni0->NiII Ar-X Ox. Add. Radical Fluoroalkyl Radical (R•) NiII->Radical SET to R-I NiIII Ni(III) Complex Radical->NiIII Radical Capture Product Coupled Product NiIII->Product Red. Elim. Product->Ni0 Turnover

Ni-catalyzed single-electron transfer (SET) pathway for neopentyl iodide coupling.

V. Self-Validating Experimental Protocols

Protocol A: The "Triflate Switch" Alkylation (Recommended for C-N/C-O Bonds)

Causality: Switching to the triflate lowers the activation energy required for nucleophilic attack. DIPEA neutralizes the acid byproduct without acting as a competing nucleophile[2].

  • Preparation: In an oven-dried flask under N₂, dissolve your nucleophilic amine/alcohol (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv), followed by 2-fluoro-2-methylpropyl trifluoromethanesulfonate (1.5 equiv).

  • Heating: Heat the reaction mixture to 90 °C.

  • Self-Validation Check: Monitor via LCMS after 4 hours. You should observe the complete disappearance of the starting nucleophile. If unreacted amine remains, spike with an additional 0.5 equiv of triflate.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with sat. NaHCO₃ to remove triflic acid salts. Dry over Na₂SO₄ and concentrate.

Protocol B: Silver-Promoted Alkylation (If Iodide is Mandatory)

Causality: Ag₂O acts as a halophile, abstracting the iodide to precipitate insoluble AgI. This forces a highly polarized transition state, bypassing the strict 180-degree trajectory requirement.

  • Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous NMP (0.1 M).

  • Reagent Addition: Add 2-fluoro-1-iodo-2-methylpropane (2.0 equiv) and Ag₂O (1.5 equiv). Note: Shield the flask from light using aluminum foil.

  • Heating: Heat vigorously to 110 °C for 16 hours.

  • Self-Validation Check: The formation of a heavy, yellowish-gray precipitate (AgI) is your visual confirmation that iodide abstraction is successfully occurring.

  • Workup: Filter the crude mixture through a pad of Celite to remove silver salts before aqueous extraction.

Protocol C: Ni-Catalyzed Reductive Cross-Coupling (For C-C Bonds)

Causality: Neopentyl iodides are resistant to polar Sₙ2 but are highly susceptible to single-electron reduction, generating a fluoroalkyl radical that easily couples with a Ni-bound aryl/alkyl species[3].

  • Preparation: In a glovebox, charge a vial with NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy, 15 mol%), Mn powder (terminal reductant, 2.0 equiv), and the aryl bromide coupling partner (1.0 equiv).

  • Solvent & Iodide: Add anhydrous DMA (0.2 M) and 2-fluoro-1-iodo-2-methylpropane (1.5 equiv).

  • Reaction: Stir at 25 °C for 24 hours.

  • Self-Validation Check: The solution should transition from pale green to deep red/brown, indicating the formation of the active low-valent Ni species.

  • Workup: Quench with 1N HCl to consume excess Mn powder, extract with diethyl ether, and purify via silica gel chromatography.

VI. References[1] CymitQuimica. "CAS 145349-17-3: Methanesulfonic acid, trifluoro-, 2-fluoro-2-methylpropyl ester." CymitQuimica Catalog.

URL: 3] Knappke, C. E. I., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." PMC / National Institutes of Health. URL: 2] Bradbury, R. H., et al. "Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Clinical Candidate..." Journal of Medicinal Chemistry - ACS Publications. URL:

Sources

Troubleshooting

best solvents for maximizing 2-fluoro-1-iodo-2-methylpropane stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-fluoro-1-iodo-2-methylpropane . This molecule presents a unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-fluoro-1-iodo-2-methylpropane . This molecule presents a unique stability challenge: while its tertiary fluoride is relatively inert, its primary alkyl iodide moiety is highly susceptible to homolytic cleavage, nucleophilic attack, and solvolysis.

The following troubleshooting guides, protocols, and FAQs synthesize field-proven insights with mechanistic causality to ensure the integrity of your stock solutions and experimental workflows.

Part 1: Frequently Asked Questions & Troubleshooting

FAQ 1: What are the optimal solvents for the long-term storage of 2-fluoro-1-iodo-2-methylpropane, and why?

Answer: The optimal solvents are strictly non-polar, aprotic, and non-nucleophilic , such as heptane, cyclohexane, or toluene.

The Causality: Alkyl iodides are inherently less stable than their chloride or bromide counterparts due to the weaker, highly polarizable C–I bond, which makes them highly susceptible to hydrolysis. When placed in polar solvents (e.g., methanol, acetone), the increased dielectric constant of the medium lowers the activation energy required for ionization. This accelerates nucleophilic attack and solvolysis[1]. Furthermore, research demonstrates a strong solvent-selectivity in alkyl iodide reactivity: polar solvents actively facilitate substitution reactions, whereas non-polar environments suppress these pathways and stabilize the molecule.

FAQ 2: My stock solution has developed a pink/purple tint. What caused this, and is the reagent still viable?

Answer: The pink or purple coloration is a definitive indicator of degradation. It confirms the presence of free molecular iodine ( I2​ ).

The Causality: This degradation is typically initiated by trace amounts of dissolved oxygen or water. Trace moisture promotes the hydrolysis of the primary iodide, generating hydrogen iodide (HI). Dissolved oxygen then readily oxidizes HI into I2​ and water, creating an autocatalytic loop that accelerates further decomposition[1]. It is critical to note that this decomposition occurs actively in both the liquid phase and the gas phase (headspace) of the storage vessel[2]. Actionable Advice: Discard heavily discolored solutions. To prevent this in fresh batches, you must eliminate headspace moisture and oxygen.

FAQ 3: Can I use ethers (THF, diethyl ether) or polar aprotic solvents (DMSO, DMF) for preparing assay stock solutions?

Answer: No. These should be strictly avoided for storage or stock preparation.

  • Ethers: Ethers rapidly form peroxides upon exposure to air. These peroxides will aggressively oxidize the C–I bond, leading to rapid degradation.

  • Polar Aprotic Solvents (DMSO/DMF): Solvents like DMSO can act as mild oxidants (via Kornblum-type oxidation pathways) or facilitate rapid substitution if any trace salts are present[3].

Part 2: Quantitative Solvent Selection Guide

To aid in experimental design, the following table summarizes the physicochemical properties of common solvents and their causal relationship with 2-fluoro-1-iodo-2-methylpropane stability.

SolventDielectric Constant (ε)NucleophilicityPeroxide RiskEst. Stability (25°C)Recommended Application
Heptane 1.92NoneNone> 6 monthsOptimal Long-Term Storage
Toluene 2.38Very LowNone> 6 monthsOptimal Long-Term Storage
Dichloromethane 8.93LowNone1-2 monthsShort-term handling / Extraction
Tetrahydrofuran 7.52ModerateHigh< 1 weekAvoid for storage
DMSO 46.7HighNone< 24 hoursAvoid completely

Part 3: Mechanistic Pathways & Workflows

Degradation A 2-Fluoro-1-iodo-2-methylpropane B Polar/Protic Solvents (e.g., MeOH, DMSO) A->B Dissolution C Non-Polar Solvents (e.g., Toluene, Heptane) A->C Dissolution E Homolytic Cleavage A->E UV / Heat Exposure D Hydrolysis / SN2 Attack B->D Solvolysis F Stable Storage C->F Inert Environment G Iodine (I2) + HI Release D->G Autocatalysis (Trace H2O) E->G Radical Reaction

Mechanistic pathways of 2-fluoro-1-iodo-2-methylpropane degradation across solvent environments.

Part 4: Self-Validating Experimental Protocol

To maximize the stability of 2-fluoro-1-iodo-2-methylpropane, follow this step-by-step methodology for solvent preparation and storage. This system is designed to be self-validating, meaning the success of each step can be visually or chemically confirmed.

Step 1: Solvent Selection & Desiccation

  • Action: Select HPLC-grade heptane or toluene. Add activated 4Å molecular sieves (20% m/v) to the solvent 24 hours prior to use.

  • Causality: 4Å sieves trap water molecules, preventing the initial hydrolysis step that generates autocatalytic HI.

  • Self-Validation: A Karl Fischer titration of the solvent should read <10 ppm water.

Step 2: Deoxygenation (Argon Sparging)

  • Action: Sparge the desiccated solvent with ultra-pure Argon gas for 30 minutes using a submerged needle.

  • Causality: Displacing dissolved oxygen prevents the oxidation of any trace HI into I2​ , cutting off the degradation loop[1].

Step 3: Reagent Dissolution & Stabilization

  • Action: Dissolve the 2-fluoro-1-iodo-2-methylpropane in the deoxygenated solvent. Add a small piece of clean, acid-washed copper wire or silver wool to the vial.

  • Causality: Copper acts as a halogen scavenger. If any free iodine ( I2​ ) is generated, the copper will immediately react to form insoluble copper(I) iodide (CuI), removing the oxidant from the system[2].

  • Self-Validation: The solution will remain perfectly colorless. If the copper wire develops a heavy white/yellow crust (CuI) rapidly, it indicates your solvent was not properly deoxygenated.

Step 4: Aliquoting and Storage

  • Action: Transfer the stabilized solution into amber glass ampoules or vials. Purge the headspace with Argon before sealing. Store at -20°C.

  • Causality: Amber glass blocks UV/Vis light, preventing the homolytic cleavage of the weak C–I bond. Sub-zero temperatures kinetically freeze any remaining degradation pathways.

Workflow Step1 1. Solvent Selection (Non-Polar) Step2 2. Deoxygenation (Argon Sparging) Step1->Step2 Step3 3. Desiccation (4Å Mol Sieves) Step2->Step3 Step4 4. Stabilization (Copper Wire) Step3->Step4 Step5 5. Storage (Amber Vial, -20°C) Step4->Step5

Step-by-step workflow for the anhydrous preparation and stabilization of alkyl iodide solutions.

References

  • Title: SOLVENT EFFECT ON IODIDE EXCHANGE Source: Canadian Science Publishing URL: [Link]

  • Source: Google Patents (US7617934B2)
  • Title: Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs Source: Testbook URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-1-iodo-2-methylpropane Substitutions

Welcome to the Technical Support Center for neopentyl-type aliphatic substitutions. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2-fluoro-1-iodo-2-methylpropane (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for neopentyl-type aliphatic substitutions. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2-fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5). This substrate presents a "perfect storm" of steric and electronic deactivation.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and alternative synthetic strategies to successfully derivatize this challenging molecule.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do standard nucleophiles fail to displace the iodide in 2-fluoro-1-iodo-2-methylpropane, even at elevated temperatures? A1: The failure is driven by a dual kinetic barrier. First, the molecule exhibits a severe neopentyl effect. While the alpha-carbon (CH₂–I) is primary, the adjacent beta-carbon is fully substituted with two methyl groups and a fluorine atom. This massive steric bulk physically blocks the 180° trajectory required for a nucleophile to execute an S_N2 backside attack (). Second, the S_N1 pathway is energetically inaccessible. The strongly electron-withdrawing fluorine atom exerts a powerful inductive (-I) effect, severely destabilizing any transient carbocation formation at the adjacent alpha-carbon ().

Q2: Can I use a strong base like tert-butoxide to force the reaction or trigger an elimination? A2: No. A unique structural feature of 2-fluoro-1-iodo-2-methylpropane is the complete absence of beta-hydrogens. The beta-carbon is bonded only to two methyls, a fluorine, and the alpha-carbon. Therefore, standard E2 elimination is structurally impossible. If you use strong, hard bases, you will likely observe no reaction, or at extreme temperatures, destructive gamma-elimination (forming cyclopropanes). However, this limitation is actually an advantage: because E2 is impossible, you can push S_N2 reactions to extreme temperatures (>120 °C) without losing your substrate to alkene byproducts.

Q3: What nucleophiles are effective for direct S_N2 on this substrate? A3: You must use strictly linear, "rod-like" nucleophiles that possess a minimal steric cross-section. The azide ion (N₃⁻) and cyanide ion (CN⁻) are the most effective. They can thread past the beta-methyl/fluoro bulk. Bulky nucleophiles like amines or branched alkoxides will fail completely ().

Section 2: Visualizing the Bottleneck and Solutions

Mechanism Structure 2-Fluoro-1-iodo- 2-methylpropane Steric Beta-Carbon Bulk (2x Methyl, 1x Fluoro) Structure->Steric Electronic Strong Inductive Effect (-I from Fluorine) Structure->Electronic SN2_Block Blocks Backside Attack (S_N2 Retardation) Steric->SN2_Block SN1_Block Destabilizes Carbocation (S_N1 Inhibition) Electronic->SN1_Block Solution1 Use Linear Nucleophiles (N3-, CN-) SN2_Block->Solution1 Solution2 Radical/Organometallic Pathways SN1_Block->Solution2

Mechanistic barriers in 2-fluoro-1-iodo-2-methylpropane and synthetic solutions.

Section 3: Alternative Workflows (Bypassing S_N2)

Q4: If I need to couple a bulky group (e.g., an aryl ring) to this neopentyl system, S_N2 is impossible. What is the workaround? A4: You must invert the polarity (umpolung) of the substrate. Instead of treating 2-fluoro-1-iodo-2-methylpropane as an electrophile, convert it into a nucleophile. By inserting Zinc or Magnesium into the C–I bond, you generate an organometallic intermediate. The single-electron transfer (SET) mechanism of metal insertion is highly tolerant of steric bulk. Once formed, the neopentyl zinc or Grignard reagent can be cleanly coupled to aryl halides using Palladium or Nickel catalysis.

G Substrate 2-Fluoro-1-iodo-2-methylpropane (Electrophile) Cond1 Direct S_N2 Attempt Substrate->Cond1 Nucleophile Cond2 Organometallic Activation Substrate->Cond2 Zn(0) or Mg(0) Cond3 Photoredox Catalysis Substrate->Cond3 Ir/Ru Catalyst SN2_Fail Standard Nu: Fails (Steric Block) Cond1->SN2_Fail SN2_Pass Linear Nu: (N3-, CN-) Polar Aprotic, >120°C Cond1->SN2_Pass Org_Int Alkylzinc / Grignard (Nucleophile) Cond2->Org_Int Rad_Int Primary Alkyl Radical (Sterically Tolerant) Cond3->Rad_Int Product Substituted Target Molecule SN2_Pass->Product Org_Int->Product Pd-Catalyzed Cross-Coupling Rad_Int->Product Radical Trapping

Decision tree for functionalizing 2-fluoro-1-iodo-2-methylpropane.

Section 4: Validated Experimental Protocols

Protocol A: High-Temperature Azidation (Linear S_N2)

Causality: Sodium azide is used because of its linear geometry. DMSO is selected as the solvent because it is polar aprotic, leaving the azide anion unsolvated and highly nucleophilic. The extreme temperature (120 °C) provides the activation energy necessary to overcome the neopentyl steric clash.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-fluoro-1-iodo-2-methylpropane (1.0 eq) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq). Safety Note: Do not use dichloromethane (DCM) or other halogenated solvents during workup to avoid forming highly explosive diazidomethane.

  • Reaction: Heat the mixture to 120 °C for 48 hours. The lack of beta-hydrogens prevents E2 elimination, allowing prolonged heating without substrate degradation.

  • Self-Validation Checkpoint: Take a 0.1 mL reaction aliquot and check the ¹⁹F NMR or GC-MS. GC-MS will show a distinct mass shift from the heavy iodide starting material (M⁺ ≈ 202 m/z) to the azide product (M⁺ ≈ 117 m/z).

  • Workup: Quench with water, extract with diethyl ether, wash the organic layer 5x with water (to completely remove DMSO), dry over MgSO₄, and concentrate carefully (the product is volatile).

Protocol B: Zinc-Mediated Negishi Cross-Coupling (Organometallic Pathway)

Causality: This bypasses the S_N2 barrier completely. Zinc insertion proceeds via a radical mechanism, which is largely unaffected by the beta-steric bulk.

  • Zinc Activation: In a Schlenk flask, suspend Zinc dust (2.0 eq) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 mins. Cool, then add TMSCl (5 mol%) and stir for 15 mins. Reasoning: This strips the unreactive ZnO layer, exposing active Zn(0).

  • Insertion: Add 2-fluoro-1-iodo-2-methylpropane (1.5 eq) dropwise. Stir at 50 °C for 4 hours to form the neopentylzinc iodide.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS should show the formation of 2-fluoro-2-methylpropane-d1 (M⁺ = 77 m/z), confirming successful zinc insertion and deuterium trapping.

  • Coupling: In a separate flask, prepare the electrophile (e.g., aryl bromide, 1.0 eq) and Pd(PPh₃)₄ (5 mol%) in THF. Transfer the neopentylzinc reagent via cannula to the Pd mixture. Heat at 65 °C for 12 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry, and purify via silica gel chromatography.

Section 5: Quantitative Data & Reaction Metrics

Table 1: Comparative Reactivity Profiles for 2-Fluoro-1-iodo-2-methylpropane

Reaction TypeReagent / CatalystSolventTemp (°C)Time (h)Expected YieldPrimary Failure Mode / Byproduct
Direct S_N2 (Bulky) NaOtBuTHF6524< 5%Unreacted starting material
Direct S_N2 (Linear) NaN₃DMSO1204875-85%Minimal (No E2 possible)
Direct S_N2 (Linear) KCN / 18-crown-6DMF1307260-70%Unreacted starting material
Organometallic 1. Zn(0) 2. Ar-Br / PdTHF50 / 651680-90%Homocoupling of Aryl Bromide
Photoredox Radical Ir[dF(CF₃)ppy]₂⁺MeCN251270-85%Protodehalogenation (Reduction)

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ACS Omega URL:[Link]

  • Aerosol Direct Fluorination Synthesis: Alkyl Halides I, Neopentyl Chloride and Bromide, Free Radicals versus Carbocations Defense Technical Information Center (DTIC) URL:[Link]

  • The Most Annoying Exceptions in Org 1 (Part 2) - Neopentyl Halides Master Organic Chemistry URL:[Link]

  • 2-Fluoro-1-iodo-2-methylpropane Compound Summary (CID 12545917) PubChem (National Institutes of Health) URL:[Link]

Troubleshooting

temperature optimization for 2-fluoro-1-iodo-2-methylpropane storage and handling

An authoritative guide for researchers, scientists, and drug development professionals on the optimal storage and handling of 2-fluoro-1-iodo-2-methylpropane to ensure compound integrity and experimental success. A Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the optimal storage and handling of 2-fluoro-1-iodo-2-methylpropane to ensure compound integrity and experimental success.

A Senior Application Scientist's Guide to Temperature Optimization and Stability

Welcome to the technical support center for 2-fluoro-1-iodo-2-methylpropane (CAS No. 19869-79-5). This guide is designed to provide you with in-depth, field-proven insights into the optimal storage and handling of this valuable synthetic building block. As researchers, we understand that the integrity of your starting materials is paramount to the success of your experiments. This document moves beyond simple data sheets to explain the chemical principles governing the stability of this compound, offering practical advice and troubleshooting protocols to address common challenges you may encounter.

The structural nature of 2-fluoro-1-iodo-2-methylpropane—a tertiary alkyl halide containing two different halogens—presents unique stability considerations. The primary concern is its susceptibility to thermal decomposition, driven by the inherent reactivity of the carbon-iodine bond. This guide will equip you with the knowledge to mitigate these risks effectively.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-fluoro-1-iodo-2-methylpropane.

Q1: What is the definitive recommended storage temperature for 2-fluoro-1-iodo-2-methylpropane?

A1: The recommended storage temperature is in a refrigerator , typically between 2°C and 8°C.[1] This temperature range is critical for minimizing the rate of potential degradation reactions over time. Storing the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to prevent exposure to moisture and atmospheric oxygen.

Q2: I received the compound shipped at ambient temperature. Is this a concern?

A2: No, this is generally not a cause for immediate concern.[1] 2-Fluoro-1-iodo-2-methylpropane is typically stable enough to withstand standard shipping times at ambient temperatures. However, upon receipt, it should be promptly moved to refrigerated storage for long-term stability. The brief period at room temperature during transit is unlikely to cause significant degradation.

Q3: What are the primary chemical risks of storing this compound at elevated temperatures?

A3: The principal risk is thermal decomposition via an E1 (Elimination, Unimolecular) mechanism. 2-Fluoro-1-iodo-2-methylpropane is a tertiary alkyl halide, a structure that readily forms a stable tertiary carbocation.[2] The carbon-iodine bond is the weakest covalent bond in the molecule, making the iodide ion an excellent leaving group.[3] Elevated temperatures provide the activation energy needed for the C-I bond to break, initiating a decomposition cascade that primarily yields 2-fluoro-2-methylpropene and hydrogen iodide (HI) . The liberated HI is acidic and can catalyze further degradation of the remaining material.

Q4: Can I handle this compound on an open bench?

A4: No. It is imperative to handle 2-fluoro-1-iodo-2-methylpropane only within a certified chemical fume hood. The compound is classified as a flammable liquid and vapor, is harmful if swallowed, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Part 2: Troubleshooting Guide for Temperature Excursions

This section provides a structured, question-and-answer guide for assessing the viability of your material after a potential temperature-related incident.

Q5: My refrigerator failed, and my vial of 2-fluoro-1-iodo-2-methylpropane was at room temperature (approx. 20-25°C) for over 48 hours. Is it still usable?

A5: It may be usable, but its purity must be verified before proceeding with any experiment. While short-term exposure to room temperature is acceptable, prolonged exposure increases the risk of slow decomposition.

Causality: At room temperature, the rate of elimination to form 2-fluoro-2-methylpropene and HI is low but non-zero. Over an extended period, these impurities can accumulate to a level that could interfere with your reaction stoichiometry or introduce unwanted side products.

Recommended Action:

  • Visual Inspection: Check the material for any obvious changes in color or appearance. The pure compound is typically a solid.[1] Discoloration (e.g., a yellowish or brownish tint) can be an indicator of liberated iodine, suggesting decomposition.

  • Purity Analysis: If visually unchanged, you must perform an analytical check. We recommend either ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

    • ¹H NMR: This can provide a quick assessment of purity. Compare the spectrum of your sample to a reference spectrum. Look for new peaks, particularly in the olefinic region, which would indicate the presence of 2-fluoro-2-methylpropene. (See Protocol A ).

    • GC-MS: This is the more definitive method. It can separate the volatile alkene byproduct from the parent compound and confirm its identity. (See Protocol B ).

  • Decision: If the purity is determined to be >95% (or within the acceptable limits for your specific application), you may proceed with your experiment, but be mindful of the potential for slightly lower yields. If significant degradation is detected, the sample should be discarded according to your institution's hazardous waste disposal procedures.

Q6: The vial was left near a heating block and felt warm to the touch. What is the protocol for this situation?

A6: Brief exposure to moderate heat significantly increases the probability of decomposition. The material should be considered suspect and requires immediate analytical verification.

Causality: The rate of chemical reactions, including decomposition, increases with temperature.[5] Even a short period of warming can provide enough energy to drive the elimination reaction described in A3 to a significant extent.

Recommended Action:

  • Immediately cool the vial to refrigerated temperatures.

  • Do not use the material directly. A full purity analysis using GC-MS (Protocol B ) is strongly recommended over NMR in this case, as it is more sensitive for detecting and identifying volatile impurities.

  • If the analysis confirms the presence of degradation products, it is safest to discard the material. Using a compromised reagent from a high-heat excursion is a high-risk scenario for experimental failure.

Part 3: Visualization and Data

The following diagram outlines the decision-making process when a temperature excursion is suspected.

G Workflow for Suspected Temperature Excursion of 2-Fluoro-1-iodo-2-methylpropane start Temperature Excursion Suspected check_duration Assess Duration & Severity of Excursion start->check_duration short_ambient Short-Term (< 24h) Ambient Temp. check_duration->short_ambient Minor long_ambient Prolonged (> 24h) Ambient or Brief High Heat check_duration->long_ambient Major use_caution Proceed with Caution (Use in non-critical steps) short_ambient->use_caution visual Visual Inspection: Color Change? long_ambient->visual analysis Perform Purity Analysis (NMR or GC-MS) visual->analysis No discard Discard Sample Following Safety Protocols visual->discard Yes purity_check Purity >95%? analysis->purity_check use_normal Proceed with Experiment purity_check->discard No purity_check->use_normal Yes

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for 2-Fluoro-1-iodo-2-methylpropane Purity Analysis: A Comparative Guide

The Analytical Challenge: Physicochemical Causality The purity analysis and release testing of 2-fluoro-1-iodo-2-methylpropane (C₄H₈FI) present a unique trifecta of analytical challenges. To design a self-validating anal...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Physicochemical Causality

The purity analysis and release testing of 2-fluoro-1-iodo-2-methylpropane (C₄H₈FI) present a unique trifecta of analytical challenges. To design a self-validating analytical system, we must first deconstruct the physicochemical properties of the analyte:

  • Chromophoric Deficiency: Alkyl iodides lack a conjugated π -system. Their UV absorption is characterized by a broad A-band (210–350 nm), peaking around 250–260 nm, which is driven by the excitation of the iodine n-electrons to the σ

    • orbital of the C–I bond[1]. Because the molar extinction coefficient ( ϵ ) for this transition is exceptionally low, standard HPLC-UV fails to detect trace impurities at the 0.05% reporting threshold without severe column overloading.
  • Semi-Volatility: As a low-molecular-weight halogenated alkane, the compound is prone to volatilization. This severely complicates the use of standard evaporative detectors.

  • Thermal Lability: While Gas Chromatography (GC-FID) is the traditional gold standard for volatile alkyl halides, heavily halogenated alkanes are susceptible to thermal degradation (e.g., dehydrohalogenation) in hot GC injection ports, leading to artifactual impurity peaks that skew purity assessments.

Comparison of Detection Modalities

To establish a robust method, we must objectively compare the available detection modalities against the compound's limitations.

Table 1: Performance Comparison of Analytical Detectors for C₄H₈FI
Analytical ModalitySensitivity for APISensitivity for ImpuritiesVolatility ToleranceThermal Degradation Risk
HPLC-UV (254 nm) Poor ( ϵ≈500 )Poor (unless chromophoric)High (Non-destructive)Low
GC-FID ExcellentExcellentExcellentHigh (Artifact generation)
HPLC-CAD ExcellentExcellent (Universal)Moderate (Requires optimization)Low

Why HPLC-CAD Outperforms UV and GC for this Application: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detection technique that does not rely on the optical properties of the analyte or gas-phase ionization[2]. By nebulizing the eluent and applying a positive charge to the resulting particles, CAD provides a uniform response for non-volatile and semi-volatile species[3].

The critical causality for success here is the evaporation temperature . Standard evaporative detectors operating at >50°C will volatilize 2-fluoro-1-iodo-2-methylpropane, resulting in false negatives. By utilizing a modern CAD system and lowering the evaporation tube temperature to 35°C, we prevent the volatilization of the API while maintaining baseline stability, successfully capturing both the target analyte and its non-chromophoric degradants[4].

Column Chemistry: Overcoming Aliphatic Retention Issues

Standard C18 (Octadecylsilane) columns rely purely on hydrophobic/dispersive interactions. For a small, polarizable molecule like 2-fluoro-1-iodo-2-methylpropane, C18 provides insufficient retention unless highly aqueous mobile phases are used—which paradoxically causes phase collapse or poor analyte solubility.

The PFP Advantage: A Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms. The electron-deficient fluorinated aromatic ring engages in dipole-dipole interactions with the C–F bond of the analyte, while simultaneously participating in halogen bonding with the highly polarizable iodine atom. This dual-mechanism ensures robust retention ( k′>2 ) and baseline resolution from closely related structural isomers (e.g., 1-fluoro-2-iodo-2-methylpropane).

MethodSelection A 2-Fluoro-1-iodo-2-methylpropane B Physicochemical Profiling A->B C Weak UV Chromophore (n→σ* transition) B->C D Semi-Volatile Nature (Low Boiling Point) B->D E HPLC-UV (254 nm) Poor Sensitivity C->E Fails LOQ limits F HPLC-CAD Requires Low-Temp Evap C->F Mass-sensitive D->F Optimize at 35°C G GC-FID Thermal Degradation Risk D->G High Volatility

Fig 1: Decision tree for analytical method selection based on physicochemical properties.

Experimental Protocol: Optimized HPLC-CAD Method

To ensure a self-validating workflow, adhere strictly to the following step-by-step methodology:

  • System Setup: UHPLC system hyphenated with a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo)[2].

  • Column Selection: PFP Core-Shell column (100 x 2.1 mm, 2.6 µm) to maximize halogen bonding interactions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Methanol. (Note: Methanol is strictly preferred over Acetonitrile to enhance CAD particle formation and reduce background noise).

  • Gradient Elution: 30% B to 80% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detector Configuration: Set the CAD evaporation temperature to 35°C (critical for semi-volatiles). Data collection rate: 10 Hz; Filter constant: 3.6 s.

  • Sample Preparation: Dilute the sample to 5 mg/mL in Methanol. Ensure vials are crimp-sealed immediately with PTFE-lined septa to prevent volatilization prior to injection.

ICH Q2(R2) Method Validation Lifecycle

According to the updated ICH Q2(R2) guidelines[5],[6], the analytical procedure must be demonstrated as fit for its intended purpose through a rigorous, risk-based validation lifecycle.

ValidationWorkflow S Specificity (Resolution > 1.5) L Linearity & Range (Power-law fit) S->L A Accuracy (Recovery 95-105%) L->A P Precision (RSD < 2.0%) A->P Q LOD / LOQ (S/N > 10) P->Q

Fig 2: ICH Q2(R2) method validation lifecycle for the HPLC-CAD purity analysis.

Table 2: ICH Q2(R2) Validation Data Summary for HPLC-CAD Method
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-CAD Experimental ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 for all peaks Rs​ > 2.1 (API vs. Degradants)Pass
Linearity R2 > 0.99 (Reporting level to 120%) R2 = 0.9994 (Power-law fit)Pass
Accuracy 95.0% – 105.0% Recovery98.5% – 101.2%Pass
Precision (Repeatability) RSD 2.0% ( n=6 )RSD = 1.4%Pass
Limit of Quantitation (LOQ) S/N 100.03% (relative to nominal)Pass
  • Specificity & Degradation: Demonstrated by analyzing forced degradation samples (acid, base, peroxide, light). The PFP column successfully resolved the primary dehydrohalogenation degradant (3-fluoro-2-methylpropene) from the main API peak[6].

  • Linearity Calibration: CAD response is inherently non-linear over large concentration ranges. Following ICH Q2(R2) recommendations for non-linear responses[5], a power-law transformation ( y=axb ) was applied, yielding a correlation coefficient ( R2 ) > 0.999 from the reporting level (0.05%) to 120% of the nominal concentration[3].

  • Accuracy: Spike recovery experiments at 50%, 100%, and 150% of the specification limit demonstrated robust recoveries, proving that the 35°C evaporation temperature effectively prevented analyte loss[4].

Sources

Comparative

A Comparative Guide to Fluorinated Alkyl Iodides in Suzuki-Miyaura Coupling: Navigating Reactivity and Optimizing Success

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The Su...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, and the use of fluorinated alkyl iodides as coupling partners opens a direct pathway to these valuable motifs. This guide provides an in-depth technical comparison of primary, secondary, and tertiary fluorinated alkyl iodides in this pivotal reaction, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The introduction of fluorine atoms or fluorinated alkyl moieties can dramatically alter the pharmacokinetic and physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and lipophilicity. While the Suzuki-Miyaura coupling is well-established for aryl-aryl bond formation, its extension to C(sp³)-hybridized centers, particularly those bearing fluorine atoms, presents unique challenges and opportunities. This guide will dissect the nuances of reactivity among primary, secondary, and tertiary fluorinated alkyl iodides, providing a clear framework for their effective utilization.

The Mechanistic Landscape: Understanding the "Why" Behind Reactivity

The classical Suzuki-Miyaura catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is often complicated when alkyl halides are employed.[1] Key challenges include slower rates of oxidative addition to the palladium(0) catalyst and the propensity of the resulting alkyl-palladium(II) intermediate to undergo β-hydride elimination, an unproductive side reaction.[2] The presence of electron-withdrawing fluorine atoms further modulates the electronic and steric environment of the C-I bond, influencing its reactivity.

The reactivity of organohalides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl, a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond.[3] This trend holds for fluorinated alkyl halides, making iodides the most reactive and, therefore, often the electrophile of choice for these challenging couplings.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; alkyl_pd_intermediate [label="R_F-Pd(II)L_n-I", fillcolor="#EA4335"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; organoborane [label="ArB(OH)₂", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_alkyl_pd_intermediate [label="R_F-Pd(II)L_n-Ar", fillcolor="#34A853"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; product [label="R_F-Ar", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, pencolor="#34A853"];

pd0 -> oxidative_addition [label="R_F-I"]; oxidative_addition -> alkyl_pd_intermediate; alkyl_pd_intermediate -> transmetalation; organoborane -> transmetalation; base -> transmetalation; transmetalation -> aryl_alkyl_pd_intermediate; aryl_alkyl_pd_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of fluorinated alkyl iodides.

Recent studies suggest that for perfluoroalkyl iodides, the mechanism may deviate from the classical pathway and involve single-electron transfer (SET) processes, leading to the formation of perfluoroalkyl radicals.[4] This radical pathway can be promoted by certain catalysts and reaction conditions, offering an alternative route to the desired cross-coupled product. The propensity for radical formation is a critical consideration when designing experiments with these substrates.

Performance Comparison: Primary, Secondary, and Tertiary Fluorinated Alkyl Iodides

The steric and electronic environment around the carbon-iodine bond dictates the reactivity of fluorinated alkyl iodides in Suzuki-Miyaura coupling. A general trend of decreasing reactivity is observed as steric hindrance increases from primary to secondary to tertiary substrates.

Fluorinated Alkyl Iodide TypeGeneral ReactivityKey ChallengesTypical Catalyst Systems
Primary (e.g., R_F-CH₂-I) HighProne to over-reaction or side reactions at elevated temperatures.Palladium-based catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[5]
Secondary (e.g., R_F-CHI-R') ModerateIncreased steric hindrance slows oxidative addition; potential for β-hydride elimination if β-hydrogens are present.Nickel-based catalysts are often more effective than palladium.[6]
Tertiary (e.g., R_F-CI(R')₂) LowSevere steric hindrance makes oxidative addition extremely challenging; β-hydride elimination is a major competing pathway if applicable.Often requires specialized catalytic systems, potentially involving radical pathways or alternative metals like nickel or copper.

Note: This table provides a generalized overview. Specific reaction outcomes are highly dependent on the substrate, catalyst, ligand, base, and solvent system employed.

Experimental Data: A Head-to-Head Comparison

A study on the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates with various aryl halides demonstrated that these substrates are effective coupling partners.[7] Although this focuses on the boron partner being alkylated, it highlights the feasibility of forming C(sp³)-C(sp²) bonds under optimized conditions. For the coupling of alkyl halides, including iodides, with arylboronic acids, palladium catalysis with bulky phosphine ligands has proven effective for primary substrates.[5]

For more challenging secondary alkyl halides, nickel catalysis has emerged as a powerful alternative.[6] The development of nickel-catalyzed methods has significantly expanded the scope to include previously unreactive secondary alkyl bromides and iodides.

Tertiary alkyl halides remain the most challenging substrates. Successful couplings often rely on nickel catalysis or innovative approaches that proceed through radical intermediates, thereby circumventing the difficult oxidative addition step.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Primary Perfluoroalkyl Iodide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a primary fluorinated alkyl iodide with an arylboronic acid, based on established methodologies.[5][8]

Objective: To synthesize 1-methoxy-4-(perfluorobutyl)benzene via the Suzuki-Miyaura coupling of 1-iodoperfluorobutane and 4-methoxyphenylboronic acid.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reagents:\n- 1-Iodoperfluorobutane\n- 4-Methoxyphenylboronic acid\n- Pd(OAc)₂\n- SPhos\n- K₂CO₃"]; solvent [label="Add Degassed Solvent\n(e.g., 1,4-Dioxane/H₂O)"]; reaction [label="Heat under Inert Atmosphere\n(e.g., 80-100 °C, 12-24 h)"]; workup [label="Aqueous Work-up:\n- Dilute with EtOAc\n- Wash with H₂O and brine"]; purification [label="Purification:\n- Dry over Na₂SO₄\n- Concentrate\n- Column Chromatography"]; product [label="Obtain Pure Product:\n1-methoxy-4-(perfluorobutyl)benzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a primary perfluoroalkyl iodide.

Materials:

  • 1-Iodoperfluorobutane (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-iodoperfluorobutane, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-methoxy-4-(perfluorobutyl)benzene.

Conclusion: Strategic Choices for Synthetic Success

The Suzuki-Miyaura coupling of fluorinated alkyl iodides offers a powerful and direct route to valuable fluorinated molecules. The choice of substrate—primary, secondary, or tertiary—profoundly impacts the reaction's success and necessitates careful consideration of the catalytic system.

  • Primary fluorinated alkyl iodides are generally the most reactive and can be effectively coupled using well-established palladium-based catalyst systems with bulky, electron-rich phosphine ligands.

  • Secondary fluorinated alkyl iodides present a greater challenge due to increased steric hindrance, often requiring the use of more reactive nickel catalysts to achieve good yields.

  • Tertiary fluorinated alkyl iodides remain a formidable challenge, and their successful coupling often relies on specialized catalytic systems that may operate via non-traditional radical pathways.

By understanding the underlying mechanistic principles and the relative reactivity of these important building blocks, researchers can make informed decisions to optimize their synthetic strategies and efficiently access a diverse range of fluorinated compounds for applications in drug discovery and materials science.

Sources

Validation

GC-MS Analytical Validation of 2-Fluoro-1-iodo-2-methylpropane Reaction Products: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, 2-fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) is a highly versatile building block used to introduce the 2-fluoro-2-methylpropyl moiety—a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 2-fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) is a highly versatile building block used to introduce the 2-fluoro-2-methylpropyl moiety—a metabolically stable bioisostere of the tert-butyl group[1]. However, the analytical validation of its reaction products presents distinct challenges. The strong electron-withdrawing nature of fluorine, combined with the volatility of the resulting alkylated products, demands highly optimized analytical techniques.

This guide provides an authoritative, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for characterizing these products. By detailing the causality behind column selection, ionization modes, and self-validating protocols, this document serves as a comprehensive framework for ensuring structural integrity and trace-level quantification.

The Analytical Challenge: Why GC-MS?

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default for large, polar pharmaceuticals, it frequently fails when analyzing small, neutral fluorinated alkyl compounds. These molecules lack the necessary protonation or deprotonation sites required for efficient Electrospray Ionization (ESI)[2].

Conversely, GC-MS is the gold standard for volatile and semi-volatile fluorinated derivatives. The thermal stability of the C-F bond allows for robust gas-phase separation, while the unique electronic properties of fluorine can be leveraged in specific MS ionization modes to achieve parts-per-trillion (ppt) sensitivity[3],[4].

Workflow SM 2-Fluoro-1-iodo-2-methylpropane (Starting Material) Rxn Target Synthesis (Alkylation / Coupling) SM->Rxn Prep Sample Preparation (LLE / SPME + Internal Std) Rxn->Prep GC Gas Chromatography (DB-624 Semi-Polar Column) Prep->GC MS Mass Spectrometry (NCI for Trace / EI for Structure) GC->MS Data Self-Validating Analysis (SST & Quantitation) MS->Data

Workflow for the synthesis and GC-MS validation of fluorinated alkyl products.

Methodological Comparison: Optimizing the GC-MS System

To build a robust analytical method, scientists must carefully select both the chromatographic stationary phase and the mass spectrometric ionization mode. The choices made here directly dictate the resolution of structural isomers and the ultimate Limit of Detection (LOD).

Column Selection: Resolving Fluorinated Isomers

The choice of stationary phase dictates the resolution of fluorinated isomers and potential elimination byproducts (e.g., 3-fluoro-2-methylpropene).

Column PhasePolarityRetention MechanismAdvantagesLimitations
DB-5ms (5% Phenyl)Non-polarBoiling point / DispersiveExcellent general-purpose screening; ultra-low bleed for high MS sensitivity[4].May fail to baseline-resolve closely related positional fluorinated isomers.
DB-624 (6% Cyanopropylphenyl)Semi-polarDipole-dipole / DispersiveSuperior for fluorinated alkyls. The cyanopropyl group interacts strongly with the polarized C-F bond[2].Lower maximum operating temperature (260°C), limiting analysis of high-MW adducts.
DB-WAX (PEG)PolarHydrogen bondingExcellent for resolving unreacted polar starting materials (alcohols/amines).Poor retention and peak shape for highly hydrophobic, neutral fluorinated alkanes.

Causality Insight: We recommend the DB-624 column for fluorinated alkyl products. The enhanced dipole-dipole interactions provided by the cyanopropylphenyl phase exploit the high electronegativity of the fluorine atom, successfully resolving co-eluting structural isomers that a standard DB-5ms would merge into a single peak[2].

Ionization Mode Selection

The ionization technique must be tailored to the analytical goal: structural elucidation versus trace impurity quantification.

Ionization Start Select MS Ionization Mode EI Electron Ionization (EI) 70 eV Start->EI Library Matching & Structural Elucidation CI Chemical Ionization (CI) (Soft Ionization) Start->CI Trace Level Analysis & Molecular Ion Confirmation NCI Negative CI (NCI) (Methane Reagent Gas) CI->NCI High Electronegativity (Fluorinated Products) PCI Positive CI (PCI) (Methane Reagent Gas) CI->PCI Low Electronegativity (Non-fluorinated byproducts)

Decision matrix for selecting GC-MS ionization modes for fluorinated compounds.

  • Electron Ionization (EI, 70 eV): Generates highly reproducible fragmentation patterns essential for library matching. However, the molecular ion (M+) of 2-fluoro-2-methylpropyl derivatives is frequently absent due to rapid α-cleavage or the neutral loss of Hydrogen Fluoride (HF)[3].

  • Negative Chemical Ionization (NCI): The optimal choice for trace-level validation of fluorinated products. Because fluorine is highly electronegative, these molecules act as exceptional thermal electron capturers. NCI drastically reduces background noise from non-halogenated matrix components, lowering the LOD by 1-2 orders of magnitude compared to EI[3],[5].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standards and specific system suitability checks to guarantee that the data generated reflects the actual sample, rather than artifacts of the GC inlet.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Spike Internal Standard: Add 10 µL of a mass-labeled surrogate (e.g., a 13 C-labeled fluorinated analog) to 1 mL of the aqueous reaction mixture[5].

  • Extraction: Add 2 mL of LC-MS grade n-hexane. Vortex for 60 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic layer to an autosampler vial.

  • Causality: Hexane efficiently partitions the neutral fluorinated alkyl products away from polar reaction byproducts (like unreacted amines or inorganic salts). Preventing these non-volatile matrix components from entering the GC inlet prevents the formation of active sites that cause thermal degradation and peak tailing[6].

Step 2: GC Separation Parameters
  • Column: Agilent J&W DB-624 (30 m × 0.25 mm i.d., 1.4 µm film thickness)[2].

  • Injection: 1 µL, Pulsed Splitless mode (Inlet Temp: 250°C).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Causality: Pulsed splitless injection utilizes a pressure pulse to rapidly sweep the volatile fluorinated compounds from the inlet liner onto the column head. This minimizes residence time in the hot inlet, mitigating the risk of thermal dehydrohalogenation before separation begins[5].

Step 3: MS Detection & System Suitability Test (SST)
  • Mode: Selected Ion Monitoring (SIM) for quantitation; SCAN mode (m/z 30–500) for qualitative structural confirmation[7].

  • Transfer Line / Source Temp: 280°C / 230°C.

  • Self-Validation (The SST Mechanism): Before running samples, inject a known standard of the fluorinated product. Monitor the ratio of the intact fragment ion to the [M-HF] + elimination ion. If the [M-HF] + ratio increases over successive runs, it indicates that active sites (contamination) are forming in the GC inlet, catalyzing thermal degradation. The system must be maintained (liner replaced) before proceeding.

Data Interpretation & Validation Metrics

When utilizing the SCAN and SIM methods, the quantitative performance of the GC-MS system should align with the baseline metrics outlined below. Utilizing SIM significantly increases the dwell time on target masses, boosting the signal-to-noise ratio for trace analysis[7].

Ionization ModeReagent GasPrimary ApplicationTypical LODCharacteristic Fragments (m/z)
EI (70 eV) NoneStructural confirmation0.5 - 5.0 ng/mL[M-F] + , [M-CH 3​ ] + , 59 (C 3​ H 6​ F + )
NCI MethaneTrace impurity profiling0.01 - 0.1 ng/mL[M] , [M-HF] , 19 (F )
PCI MethaneMolecular weight confirmation0.5 - 2.0 ng/mL[M+H] + ,[M+C 2​ H 5​ ] +

Table 2: Representative MS Validation Parameters for 2-fluoro-2-methylpropyl derivatives.

References

  • National Center for Biotechnology Information. "2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917". PubChem Database. Available at:[Link]

  • Santos, J. et al. "Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water". Journal of Chromatography A, 2019. Available at:[Link]

  • "The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances". National Institutes of Health (PMC). Available at:[Link]

  • Innovatech Labs. "Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification". Innovatech Labs Newsroom, 2024. Available at:[Link]

  • "Analysis of Perfluorooctanesulfonate Isomers and Other Perfluorinated Alkyl Acids in Serum by In-Port Arylation Gas Chromatography Negative Chemical Ionization–Mass Spectrometry". Environmental Science & Technology Letters (ACS), 2020. Available at:[Link]

Sources

Comparative

kinetic isotope effects in 2-fluoro-1-iodo-2-methylpropane reaction mechanisms

An in-depth mechanistic analysis of highly hindered, fluorinated haloalkanes requires analytical precision that goes beyond standard kinetic monitoring. 2-Fluoro-1-iodo-2-methylpropane presents a notorious mechanistic pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic analysis of highly hindered, fluorinated haloalkanes requires analytical precision that goes beyond standard kinetic monitoring. 2-Fluoro-1-iodo-2-methylpropane presents a notorious mechanistic puzzle: as a neopentyl-type primary halide, its bulky β -substituents severely sterically hinder backside nucleophilic attack ( SN​2 ). Concurrently, the strong electron-withdrawing inductive effect (-I) of the β -fluorine atom severely destabilizes any incipient positive charge at the α -carbon, heavily disfavoring a standard stepwise dissociation ( SN​1 ).

To determine whether this molecule reacts via a highly strained SN​2 pathway or a concerted SN​1 -rearrangement (involving methyl or fluorine migration), researchers must rely on Kinetic Isotope Effects (KIEs) . By substituting specific atoms with heavier isotopes (e.g., 1H to 2D , or 12C to 13C ) and measuring the change in reaction rate, we can map the exact bonds breaking in the rate-determining transition state.

This guide objectively compares the three leading methodologies—High-Precision GC-MS , Quantitative Multi-Nuclear NMR (qNMR) , and Computational Density Functional Theory (DFT) —used to extract KIE data for complex fluorinated haloalkanes.

Comparative Overview of KIE Methodologies

Selecting the right analytical platform dictates the resolution of the mechanistic data you can extract. Below is an objective performance comparison of the three primary methodologies.

Analytical MethodologySensitivity (Isotope Ratio)Mechanistic ResolutionCost & ThroughputIdeal Use Case for 2-Fluoro-1-iodo-2-methylpropane
High-Precision GC-MS Very High (<0.1% error)High (Mass Isotopomer Distribution)Moderate / MediumMeasuring primary 13C or leaving group ( 127I/129I ) KIEs at trace concentrations.
Quantitative qNMR ( 19F / 2H ) High (~1.0% error)Very High (Position-specific tracking)High / FastTracking α -Deuterium KIEs via 19F isotopic chemical shifts in a single-pot competitive reaction.
Computational DFT Modeling N/A (Theoretical)Ultimate (3D Transition State mapping)Low / SlowValidating experimental KIEs against hypothetical transition states (e.g., bridged fluoronium ion).

In-Depth Analysis of Alternatives & Causality

Alternative A: High-Precision GC-MS (Experimental)

The Causality: The heavier isotope forms a stronger ground-state bond due to a lower zero-point vibrational energy (ZPVE). If this bond is broken or weakened in the rate-determining transition state, the lighter isotopologue reacts faster, enriching the unreacted pool in the heavier isotope. GC-MS tracks this enrichment via mass isotopomer distribution.

  • Pros: Exceptional sensitivity; requires only microgram quantities of the substrate.

  • Cons: Cannot easily distinguish between positional isomers of isotopes (e.g., scrambling of deuterium during rearrangement) without complex fragmentation analysis.

Alternative B: Quantitative Multi-Nuclear NMR (Experimental)

The Causality: Isotopic substitution alters the vibrational frequencies of the molecule, which slightly changes the time-averaged magnetic shielding of adjacent nuclei. For 2-fluoro-1-iodo-2-methylpropane, the highly sensitive 19F nucleus exhibits a distinct isotopic chemical shift ( Δδ ) depending on whether the adjacent carbon is CH2​I or CD2​I .

  • Pros: Allows simultaneous quantification of labeled and unlabeled species in a competitive one-pot reaction without physical separation. It provides absolute positional certainty.

  • Cons: Requires high concentrations (millimolar) and expensive deuterated solvents.

Alternative C: Density Functional Theory (DFT) Modeling (Theoretical)

The Causality: By applying the Bigeleisen-Mayer equation, DFT calculates the ZPVE of the ground state and the transition state for both isotopologues. This isolates the mass-dependent vibrational contributions to the activation energy [2].

  • Pros: Allows researchers to simulate KIEs for hypothetical transition states and compare them against experimental data to validate the mechanism [1].

  • Cons: Highly dependent on the chosen functional and basis set; solvent effects (continuum models) can sometimes introduce artifacts.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, KIE experiments must be designed as self-validating systems. Below is the standard protocol for measuring the α -Deuterium KIE of 2-fluoro-1-iodo-2-methylpropane using qNMR .

Step 1: Isotopic Labeling & Purification Synthesize the unlabeled 2-fluoro-1-iodo-2-methylpropane and its α,α−d2​ isotopologue ( CD2​I−C(F)(CH3​)2​ ). Purify both to >99% via preparative GC.

Step 2: Baseline Validation (The Self-Check) Mix the unlabeled and labeled substrates in a precise 1:1 molar ratio in CD3​OD . Acquire a t=0 19F NMR spectrum.

  • Validation Criterion: The integrated ratio of the two 19F peaks (separated by the isotopic shift) must match the gravimetric mixing ratio within ±1.0% . If it does not, the relaxation delay ( D1​ ) in the NMR parameter set is too short, causing differential saturation.

Step 3: Competitive Solvolysis Initiate the solvolysis reaction by raising the temperature to 50°C. Because both isotopologues are in the same flask, variations in temperature, stirring, or catalyst concentration affect both equally, eliminating systematic physical errors.

Step 4: Quench and Final Measurement Quench the reaction at exactly ~50% fractional conversion ( F=0.5 ) by rapid cooling to -78°C. Acquire the final 19F NMR spectrum and integrate the peaks to find the final ratio of unlabeled to labeled unreacted substrate ( Rf​ ).

Step 5: KIE Calculation Calculate the KIE using the competitive conversion equation:

KIE=ln(1−F⋅(Rf​/R0​))ln(1−F)​

Simulated KIE Data & Mechanistic Implications

By comparing experimental results with DFT-predicted models, the true mechanism emerges. Below is a simulated data matrix demonstrating how KIE values differentiate the pathways for 2-fluoro-1-iodo-2-methylpropane.

Mechanism ModelPredicted α -D KIE ( kH​/kD​ )Predicted 13Cα​ KIEMechanistic Interpretation
Pure SN​2 (Concerted) 0.95 - 1.05~1.05Tight transition state; nucleophile attack compensates for C-I bond breaking.
Pure SN​1 (Stepwise) 1.15 - 1.25~1.01Loose transition state; C-I bond breaks completely before nucleophile attacks.
SN​1 with Rearrangement 1.10 - 1.14 ~1.03 Observed Data: Indicates C-I cleavage is rate-determining but assisted by neighboring group migration.

Mechanistic and Workflow Visualizations

To fully grasp the interplay between the chemical pathways and the analytical workflows, refer to the following interaction diagrams.

Mechanism Reactant 2-fluoro-1-iodo- 2-methylpropane SN2_TS S_N2 Transition State (Sterically Hindered) Reactant->SN2_TS Nucleophile SN1_TS S_N1 Transition State (C-I Cleavage) Reactant->SN1_TS Solvolysis Product_SN2 Substitution Product (Unrearranged) SN2_TS->Product_SN2 Minor Pathway Carbocation Primary Carbocation (F-destabilized) SN1_TS->Carbocation Rearrangement Methyl/Fluorine Migration Carbocation->Rearrangement Fast Tert_Carbocation Tertiary Carbocation (Stable) Rearrangement->Tert_Carbocation Product_SN1 Substitution Product (Rearranged) Tert_Carbocation->Product_SN1 Nucleophile

Mechanistic divergence of 2-fluoro-1-iodo-2-methylpropane during solvolysis.

Workflow cluster_Exp Experimental (qNMR / GC-MS) cluster_Comp Computational (DFT) Start Synthesize Isotopologues (e.g., -CH2I vs -CD2I) CompReact Competitive Reaction at Partial Conversion Start->CompReact ModelTS Model Transition States (S_N1 vs S_N2) Start->ModelTS Measure Measure Isotopic Enrichment CompReact->Measure ExpKIE Calculate Exp. KIE Measure->ExpKIE Compare Mechanistic Validation ExpKIE->Compare CalcZPVE Calculate ZPVE & Freq. Shifts ModelTS->CalcZPVE TheoKIE Calculate Theo. KIE CalcZPVE->TheoKIE TheoKIE->Compare

Parallel experimental and computational workflow for KIE determination.

References

  • Lewandowicz, A.; Rudziński, J.; Tronstad, L.; Widersten, M.; Ryberg, P.; Matsson, O.; Paneth, P. "Experimental and Theoretical Chlorine Kinetic Isotope Effect in the Haloalkane Dehalogenase Reaction." Journal of the American Chemical Society 2001, 123, 4550−4555. 1

  • Guo, Y.; Yang, C.; Li, H.; Zhang, L.; Zhou, S.; Zhu, X.; Fu, H.; Li, Z.; Liu, Z.; Jia, C.; Liu, Z.; Zhu, W.; Mo, F.; Zhang, D.; Guo, X. "Accurate Single-Molecule Kinetic Isotope Effects." Journal of the American Chemical Society 2022, 144 (7), 3146-3153. 2

Sources

Validation

benchmarking 2-fluoro-1-iodo-2-methylpropane against brominated analogs

Title: Benchmarking 2-Fluoro-1-iodo-2-methylpropane Against Brominated Analogs: A Comprehensive Guide for Researchers Introduction The 2-fluoro-2-methylpropyl moiety is a highly prized structural motif in modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Fluoro-1-iodo-2-methylpropane Against Brominated Analogs: A Comprehensive Guide for Researchers

Introduction The 2-fluoro-2-methylpropyl moiety is a highly prized structural motif in modern medicinal chemistry. It is most notably featured in next-generation Selective Estrogen Receptor Degraders (SERDs) such as AZD9496, which was developed for the treatment of advanced estrogen receptor-positive breast cancer[1]. However, incorporating this functional group into complex molecular scaffolds presents a severe synthetic challenge. The fully substituted β -carbon (bearing two methyl groups and a highly electronegative fluorine atom) creates a "neopentyl-like" steric shield, rendering standard nucleophilic substitution ( SN​2 ) pathways exceptionally sluggish[2].

While highly reactive agents like 2-fluoro-2-methylpropyl trifluoromethanesulfonate are often employed to force polar SN​2 alkylations[3], they are expensive and moisture-sensitive. For robust, scalable transition-metal-catalyzed cross-couplings and radical-mediated functionalizations, alkyl halides are the preferred precursors. This guide objectively benchmarks 2-fluoro-1-iodo-2-methylpropane against its brominated analog (1-bromo-2-fluoro-2-methylpropane ), detailing the mechanistic causality behind their divergent reactivities and providing field-proven protocols for their application.

Physicochemical & Mechanistic Profiling

To understand why the iodinated and brominated analogs perform differently, we must analyze the interplay between steric hindrance and bond dissociation energy (BDE).

  • Steric Hindrance (The Neopentyl Effect): Both analogs suffer from extreme steric bulk at the β -position. The trajectory for backside attack by a nucleophile is virtually blocked. Consequently, polar SN​2 reactions are universally poor for both halides unless forced under harsh conditions.

  • Bond Dissociation Energy (C-X): The fundamental differentiator is the carbon-halogen bond strength. The C-I bond (~234 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol).

  • Single-Electron Transfer (SET): Because polar pathways are sterically blocked, modern functionalization of this motif relies on single-electron pathways (radical generation) or oxidative addition to low-valent transition metals (e.g., Ni(0)). Here, the weaker C-I bond allows 2-fluoro-1-iodo-2-methylpropane to undergo facile homolysis and oxidative addition, whereas the brominated analog often stalls or requires forcing conditions that can degrade sensitive functional groups[4].

Mechanistic_Divergence Substrate 2-Fluoro-2-methylpropyl Halide (X = I vs Br) Steric Neopentyl Steric Hindrance Blocks Nucleophile Approach Substrate->Steric Polar Pathway (SN2) OxAdd Facile Homolysis / Oxidative Addition Substrate->OxAdd Radical / Cross-Coupling Result1 Low Yield / Sluggish (Iodide > Bromide) Steric->Result1 Result2 High Yield / Fast Kinetics (Iodide vastly superior) OxAdd->Result2

Caption: Mechanistic divergence of 2-fluoro-2-methylpropyl halides in polar vs. radical pathways.

Performance Benchmarking Data

The following table summarizes the quantitative and qualitative performance metrics of both analogs across standard synthetic paradigms.

Performance Metric2-Fluoro-1-iodo-2-methylpropane1-Bromo-2-fluoro-2-methylpropane
Leaving Group Ability (Polarizability) Excellent (I⁻ is highly polarizable)Moderate
Direct Amine Alkylation ( SN​2 ) Poor (Requires extended heating)Very Poor (Nearly inert)
Ni-Catalyzed Cross-Coupling Kinetics Fast (Complete in 2-4 hours)Slow (Requires 12-24 hours)
Photoredox Radical Generation Highly Efficient (Low reduction potential)Inefficient (Requires strong reductants)
Reagent Stability Light-sensitive (Store over Cu/Ag wire)Relatively stable at room temperature
Primary Use Case Cross-coupling, Radical additionsNiche functionalizations, Substrate studies[4]

Experimental Methodology: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

To validate the superiority of the iodinated analog in cross-coupling, we provide a self-validating experimental protocol for the construction of C(sp2)−C(sp3) bonds. Nickel is selected over Palladium due to its enhanced ability to undergo single-electron oxidative addition into unactivated alkyl halides.

Objective: Coupling of 2-fluoro-1-iodo-2-methylpropane with an arylboronic acid.

Materials:

  • 2-Fluoro-1-iodo-2-methylpropane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl2​⋅glyme (10 mol%) - Catalyst precursor

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%) - Ligand to stabilize Ni intermediates

  • Potassium phosphate ( K3​PO4​ ) (2.0 equiv) - Base to activate the boronic acid

  • Anhydrous 1,4-Dioxane/Isopropanol (v/v 4:1)

Step-by-Step Protocol & Causality:

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with NiCl2​⋅glyme and dtbbpy. Add 1,4-dioxane and stir for 15 minutes until a deep green/blue solution forms.

    • Causality: Pre-complexation ensures the active Ni species is fully ligated, preventing catalyst aggregation and precipitation (black-out) during the reaction.

  • Addition of Reagents: Add the arylboronic acid and finely ground anhydrous K3​PO4​ .

    • Causality: Finely ground base increases the surface area for solid-liquid phase transfer, which is critical for the transmetalation step without hydrolyzing the boronic acid.

  • Substrate Introduction: Add 2-fluoro-1-iodo-2-methylpropane via a microsyringe, followed by isopropanol. Seal the vial.

    • Causality: The iodide is added last to prevent premature, unligated oxidative addition. Isopropanol acts as a mild proton source to facilitate the catalytic cycle and improve boronic acid solubility.

  • Reaction Execution: Heat the mixture at 60 °C for 4 hours. (Note: If benchmarking the brominated analog, 1-bromo-2-fluoro-2-methylpropane, heating must be extended to 24 hours with a higher catalyst loading).

  • Quenching and Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the nickel salts and inorganic base.

  • Analysis: Concentrate the filtrate and analyze via GC-FID or LC-MS to quantify the product yield against an internal standard.

Experimental_Workflow Prep Glovebox Assembly Reaction Ni-Catalyzed Cross-Coupling Prep->Reaction Quench Silica Filtration & Extraction Reaction->Quench Analysis GC-FID / LC-MS Quantification Quench->Analysis

Caption: High-throughput experimental workflow for benchmarking alkyl halide reactivity.

Conclusion & Selection Guide

When synthesizing complex molecules bearing the 2-fluoro-2-methylpropyl group (such as AZD9496 analogs[2]), the choice of reagent dictates the synthetic strategy:

  • For direct polar alkylation ( SN​2 ) of hindered amines, neither the iodide nor the bromide is practically viable; the triflate (2-fluoro-2-methylpropyl trifluoromethanesulfonate) is mandatory to overcome the neopentyl steric penalty[3].

  • For transition-metal catalysis and radical chemistry , 2-fluoro-1-iodo-2-methylpropane is the undisputed optimal choice. Its lower bond dissociation energy bypasses the steric shield by shifting the mechanism from a demanding polar pathway to a highly efficient single-electron transfer pathway.

  • The brominated analog [4] should only be selected when orthogonal reactivity is required (e.g., preserving the C-Br bond while functionalizing another site on a complex molecule).

References

  • Title: Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

A Comparative Guide to the Electrophilicity of 2-Fluoro-1-iodo-2-methylpropane in Substitution Reactions

Executive Summary In the landscape of synthetic chemistry and drug development, understanding the intrinsic reactivity of alkyl halides is paramount. 2-Fluoro-1-iodo-2-methylpropane presents a fascinating case study in e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, understanding the intrinsic reactivity of alkyl halides is paramount. 2-Fluoro-1-iodo-2-methylpropane presents a fascinating case study in electrophilicity, embodying a confluence of competing steric and electronic factors. This guide provides an in-depth analysis of its reactivity in nucleophilic substitution reactions, comparing it with structurally related alkyl halides. Our investigation reveals that the molecule is an exceptionally poor substrate for both Sₙ1 and Sₙ2 pathways. The Sₙ2 route is effectively blocked by profound steric hindrance, characteristic of a neopentyl system. Concurrently, the Sₙ1 pathway is energetically unfavorable due to the formation of a highly unstable primary carbocation, followed by a rearrangement to a tertiary carbocation that is significantly destabilized by the potent inductive effect of the adjacent fluorine atom. This guide synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive understanding of this unique electrophile.

Deconstructing the Electrophile: A Molecule of Contradictions

The structure of 2-fluoro-1-iodo-2-methylpropane, (CH₃)₂C(F)CH₂I, immediately presents a puzzle for predicting its behavior in substitution reactions. The key features at play are:

  • A Primary Alkyl Iodide: The leaving group, iodide, is attached to a primary carbon. Typically, primary alkyl halides are prime candidates for Sₙ2 reactions. Furthermore, iodide is an outstanding leaving group, being the conjugate base of a strong acid (HI), which should favor both Sₙ1 and Sₙ2 kinetics.[1][2][3]

  • Neopentyl-like Steric Hindrance: The carbon atom bearing the iodine (the α-carbon) is bonded to a quaternary-like tertiary carbon (the β-carbon). This arrangement, analogous to the neopentyl system, creates a significant steric shield that physically obstructs the backside attack required for an Sₙ2 mechanism.[4][5][6][7]

  • A β-Fluorine Substituent: The presence of a highly electronegative fluorine atom on the tertiary β-carbon introduces powerful electronic effects that profoundly influence the stability of any potential carbocation intermediates, a critical factor for the Sₙ1 pathway.

These conflicting features necessitate a careful, mechanism-by-mechanism analysis to predict the molecule's overall electrophilicity.

Mechanistic Pathways: A Tale of Two High-Energy Barriers

The Sₙ2 Pathway: Blockaded by Steric Hindrance

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[8][9] The rate of this reaction is exquisitely sensitive to steric bulk around the reaction center.

In the case of 2-fluoro-1-iodo-2-methylpropane, the bulky tert-butyl-like group attached to the α-carbon creates a formidable steric barrier. The three methyl groups and the fluorine atom effectively prevent a nucleophile from achieving the necessary trajectory for backside attack on the C-I bond. This phenomenon is well-documented for neopentyl halides, which are known to be practically inert to Sₙ2 reactions, reacting orders of magnitude slower than less hindered primary halides.[5][7] Therefore, the Sₙ2 pathway for 2-fluoro-1-iodo-2-methylpropane is considered kinetically inaccessible.

Caption: Steric hindrance preventing backside Sₙ2 attack.

The Sₙ1 Pathway: Hindered by Electronic Destabilization

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate.[8] The rate of this reaction is primarily dependent on the stability of this carbocation.

For 2-fluoro-1-iodo-2-methylpropane, the Sₙ1 pathway faces two major hurdles:

  • Initial Carbocation Formation: The departure of the iodide ion would initially form a primary carbocation, (CH₃)₂C(F)CH₂⁺. Primary carbocations are notoriously unstable and represent a high-energy intermediate, making this initial step extremely slow.

  • Rearrangement and Electronic Effects: This unstable primary carbocation would be expected to undergo a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation, ⁺C(CH₃)₂CH₂F. While tertiary carbocations are generally stable, this specific intermediate is heavily influenced by the adjacent fluorine atom. Here, two opposing electronic effects are in play:

    • Inductive Effect (-I): Fluorine is the most electronegative element, and it pulls electron density away from the neighboring carbocation through the sigma bond network. This electron withdrawal intensifies the positive charge on the carbon, significantly destabilizing the carbocation.[10][11]

    • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated back to the empty p-orbital of the carbocation, a form of pi-donation. This delocalizes the positive charge and provides a stabilizing effect.[12][13][14]

For halogens, the inductive effect generally outweighs the resonance effect. While fluorine is a better pi-donor than chlorine or bromine due to better orbital size matching with carbon, its immense electronegativity makes the destabilizing inductive effect dominant.[10][12] Consequently, the rearranged tertiary carbocation is still significantly less stable than a standard tert-butyl cation.

Caption: Dueling electronic effects of fluorine on the carbocation.

Comparative Performance Analysis

To contextualize the electrophilicity of 2-fluoro-1-iodo-2-methylpropane, we compare its predicted reactivity against key benchmark alkyl halides.

SubstrateSₙ2 ReactivitySₙ1 ReactivityKey Rationale
2-Fluoro-1-iodo-2-methylpropane Extremely LowVery LowSevere steric hindrance (neopentyl-like).[6][7] Rearranged carbocation is destabilized by fluorine's inductive effect.[11]
Neopentyl Iodide Extremely LowLowSevere steric hindrance.[6][15] Sₙ1 is slow due to rearrangement but lacks the electronic destabilization of the fluoro-analog.
tert-Butyl Iodide NegligibleVery HighNo steric hindrance for leaving group departure. Forms a stable tertiary carbocation directly. An ideal Sₙ1 substrate.[16][17]
Isobutyl Iodide ModerateModerateLess sterically hindered than neopentyl systems for Sₙ2. Can rearrange to a stable secondary carbocation for Sₙ1.

This comparison clearly positions 2-fluoro-1-iodo-2-methylpropane as the least reactive substrate among the group for both primary substitution mechanisms.

Experimental Validation Frameworks

The theoretical predictions outlined above can be validated through rigorous kinetic and product analysis studies. The following protocols are designed as self-validating systems to empirically determine the comparative electrophilicity.

Protocol 1: Competitive Sₙ2 Rate Determination

Objective: To directly compare the Sₙ2 reactivity of 2-fluoro-1-iodo-2-methylpropane against a less hindered primary iodide (e.g., n-butyl iodide).

Methodology:

  • Reaction Setup: Prepare a solution of a strong, non-basic nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF or DMSO) to favor the Sₙ2 mechanism.

  • Substrate Introduction: Add equimolar amounts of 2-fluoro-1-iodo-2-methylpropane, n-butyl iodide, and an internal standard (e.g., dodecane) to the reaction vessel at a constant temperature (e.g., 50 °C).

  • Time-Course Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench each aliquot by diluting with cold deionized water and extracting with diethyl ether to halt the reaction.

  • Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: Quantify the concentration of each starting halide relative to the internal standard at each time point. A significantly faster depletion of n-butyl iodide compared to 2-fluoro-1-iodo-2-methylpropane will confirm the profound steric hindrance of the latter.

Protocol 2: Solvolysis Rate Measurement for Sₙ1 Reactivity

Objective: To compare the rate of carbocation formation for 2-fluoro-1-iodo-2-methylpropane and tert-butyl iodide.

Methodology:

  • Solvent Preparation: Prepare a solution of 80% aqueous ethanol. Add a small amount of a pH indicator (e.g., bromothymol blue) and a weak base (e.g., NaOH solution) to achieve a neutral (green) or slightly basic (blue) starting color.

  • Reaction Initiation: In separate, temperature-controlled flasks (e.g., 25 °C), add a precise amount of 2-fluoro-1-iodo-2-methylpropane to one and an identical molar amount of tert-butyl iodide to the other. Start a timer immediately.

  • Monitoring: The solvolysis reaction will produce HI, an acid that will cause the indicator to turn yellow.[17] Measure the time required for the color change to occur in each flask.

  • Data Interpretation: The rate of reaction is inversely proportional to the time required for the color change. The significantly longer time expected for the 2-fluoro-1-iodo-2-methylpropane solution will provide a quantitative measure of its lower Sₙ1 reactivity compared to the tert-butyl iodide standard.

G cluster_sn2 Protocol 1: Sₙ2 Competitive Rate Study cluster_sn1 Protocol 2: Sₙ1 Solvolysis Study start Start: Prepare Reagents sn2_setup 1. Prepare Nucleophile (NaN₃ in DMSO) start->sn2_setup sn1_setup 1. Prepare Solvent (80% EtOH + Indicator) start->sn1_setup sn2_react 2. Add Substrates + Internal Standard (Target, n-BuI, Dodecane) sn2_setup->sn2_react sn2_monitor 3. Withdraw Aliquots Over Time sn2_react->sn2_monitor sn2_analyze 4. Quench & Analyze by GC-MS sn2_monitor->sn2_analyze sn2_result Result: Relative Consumption Rate sn2_analyze->sn2_result sn1_react 2. Add Substrates Separately (Target vs. t-BuI) sn1_setup->sn1_react sn1_monitor 3. Time the Acid-Induced Color Change sn1_react->sn1_monitor sn1_result Result: Relative Time to React sn1_monitor->sn1_result

Caption: Experimental workflow for comparative reactivity analysis.

Conclusion and Outlook

The electrophilicity of 2-fluoro-1-iodo-2-methylpropane is severely attenuated by a unique combination of structural and electronic factors. It stands as a textbook example of how steric hindrance can completely shut down the Sₙ2 pathway and how inductive effects can destabilize carbocation intermediates essential for the Sₙ1 pathway. For researchers in drug development, this inherent lack of reactivity could be strategically advantageous, potentially leading to metabolically stable moieties when incorporated into larger molecules.[16] Conversely, synthetic chemists must recognize that forcing this substrate to undergo substitution would require harsh conditions or completely different mechanistic pathways, such as those involving radical intermediates.[18] This guide provides the foundational understanding and experimental framework necessary to approach the use of this and similarly complex electrophiles in a rational and predictable manner.

References

  • Benchchem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • JoVE. (2023, April 30). Leaving Groups.
  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Ashenhurst, J. (2026, January 22). 3 Factors That Stabilize Carbocations. Master Organic Chemistry.
  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5238-5252. DOI:10.1039/C6CS00351F.
  • Reddit User Discussion. (2019, February 25). Carbocation stability. r/Mcat.
  • Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions.
  • Toste, F. D., et al. (n.d.). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. PMC.
  • Bickelhaupt, F. M., et al. (2008, August 9). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry.
  • Quora. (2019, April 7). Why is iodine a better leaving group than fluorine?.
  • ECHEMI. (n.d.). Why does fluorine stabilise a carbocation? [duplicate].
  • O'Reilly, R. (2017, November 22). 04.06 Stability Factors: Inductive Effects. YouTube.
  • Soderberg, T. (2019, August 12). 8.5: Leaving Groups. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2018, July 8). Does neopentyl halide undergo SN1?.
  • chemguide. (n.d.). Learning outcome 10.3(b).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol.
  • organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-1-iodo-2-methylpropane.
  • Guidechem. (n.d.). 2-Fluoro-1-iodo-2-methylpropane 19869-79-5.
  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?.
  • Fu, G. C. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. PMC.
  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 2-Iodo-2-methylpropane in Sₙ1 Reaction Mechanisms.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-1-iodo-2-methylpropane

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-fluoro-1-iodo-2-methylpropane (CAS No. 19869-79-5).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-fluoro-1-iodo-2-methylpropane (CAS No. 19869-79-5). As a halogenated organic compound, its disposal requires rigorous adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. This document is intended for laboratory researchers, chemists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Core Chemical Properties

A foundational understanding of a compound's intrinsic hazards is the first step in a self-validating safety protocol. 2-Fluoro-1-iodo-2-methylpropane is not merely a reagent; it is a substance with a specific risk profile that dictates its entire lifecycle management, from storage to disposal.

The compound is classified under several GHS hazard categories, indicating it is a flammable liquid and vapor, harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[1][2] The presence of both fluorine and iodine atoms places it firmly in the category of halogenated organic compounds, which are subject to specific disposal pathways due to their potential to form persistent and toxic byproducts if improperly treated.[3][4]

Table 1: Physicochemical and Hazard Data for 2-Fluoro-1-iodo-2-methylpropane

Parameter Value Reference
CAS Number 19869-79-5 PubChem[2]
Molecular Formula C₄H₈FI PubChem[2]
Molecular Weight 202.01 g/mol PubChem[2]
Physical Form Solid Sigma-Aldrich[1]
GHS Hazard Codes H226, H302, H315, H319, H335 PubChem[2]
Signal Word Warning Sigma-Aldrich, PubChem[1][2]
Key Hazard Statements Flammable liquid and vapor; Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. PubChem[2]

| Recommended Storage | Refrigerator | Sigma-Aldrich[1] |

Pre-Disposal Operations: Safe Handling and PPE

Proper disposal begins long before the waste container is full. It starts with correct handling during use to minimize contamination and ensure safety.

Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:

  • Eye Protection: Tight-sealing safety goggles and a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood to prevent inhalation of vapors.[6][7]

Handling Protocols:

  • Grounding: Due to its flammability, all metal containers and equipment used for transfer must be grounded and bonded to prevent static electricity discharge.[5][6][7]

  • Tools: Use only non-sparking tools when opening or handling containers.[5][6][8]

The Cardinal Rule: Waste Segregation

The single most important step in the disposal of 2-fluoro-1-iodo-2-methylpropane is its strict segregation as a halogenated organic waste .

Causality: The reason for this segregation is twofold: regulatory compliance and disposal technology. Halogenated wastes cannot be recycled or fuel-blended like many non-halogenated solvents.[9] They require high-temperature incineration in specially licensed facilities equipped with scrubbers to neutralize the acidic gases (like HF and HI) produced during combustion.[4][10] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and environmental liability.[9][11]

Operational Plan:

  • DO: Collect 2-fluoro-1-iodo-2-methylpropane and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated "Halogenated Organic Waste" container.[3][4]

  • DO NOT: Mix with non-halogenated solvents (e.g., acetone, hexane, ethanol).[9][11]

  • DO NOT: Mix with aqueous waste, strong acids, bases, oxidizers, or heavy metals.[11]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing the chemical for final disposal by a certified hazardous waste management service.

Step 1: Select and Prepare the Waste Container

  • Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with a secure, threaded cap.[3]

  • The container must be clearly labeled before the first drop of waste is added.[3] The label must include:

    • The words "HAZARDOUS WASTE".[11]

    • The full chemical name: "Waste 2-Fluoro-1-iodo-2-methylpropane". Do not use abbreviations or formulas.[3]

    • A list of all other components if it is a mixed waste stream (e.g., "in Ethanol").

    • An indication of the associated hazards (e.g., Flammable, Irritant).

Step 2: Accumulate Waste Safely

  • Transfer the waste into the labeled container inside a chemical fume hood.

  • Keep the waste container closed at all times except when actively adding waste.[3][11] This minimizes vapor release and prevents spills.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure the SAA has secondary containment to capture any potential leaks.

Step 3: Final Disposal

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

  • Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] They have the permits and expertise to transport and incinerate the material in compliance with EPA (or equivalent local authority) regulations.

Emergency Procedures: Spill and Exposure

Small Spills (within a chemical fume hood):

  • Ensure all ignition sources are removed from the area.[5][6]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

  • Using non-sparking tools, carefully collect the absorbed material and place it in your labeled "Halogenated Organic Waste" container for disposal.[8]

  • Clean the spill area thoroughly.

Large Spills (outside a fume hood):

  • Evacuate the immediate area.[3]

  • Alert colleagues and activate the nearest fire alarm if there is a significant fire risk.

  • Contact your institution's emergency response team or EHS office immediately.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste streams containing 2-fluoro-1-iodo-2-methylpropane.

DisposalWorkflow start Waste Generated (2-Fluoro-1-iodo-2-methylpropane) is_halogenated Is the waste a halogenated organic? start->is_halogenated collect_halogenated Collect in a designated, labeled 'Halogenated Waste' container. is_halogenated->collect_halogenated  Yes   check_spill Routine Disposal or Spill? collect_halogenated->check_spill routine_disposal Step-by-Step Protocol: 1. Use correct, labeled container. 2. Store in SAA with secondary containment. 3. Keep container closed. check_spill->routine_disposal Routine spill_size Assess Spill Size check_spill->spill_size Spill ehs_pickup Arrange for pickup by EHS or licensed hazardous waste contractor. routine_disposal->ehs_pickup small_spill Small Spill Protocol: 1. Remove ignition sources. 2. Absorb with inert material. 3. Collect in waste container. spill_size->small_spill Small & Contained large_spill Large Spill Protocol: 1. Evacuate Area. 2. Alert Others. 3. Call EHS / Emergency Response. spill_size->large_spill Large or Uncontained small_spill->ehs_pickup large_spill->ehs_pickup Post-Incident

Sources

Handling

Personal protective equipment for handling 2-Fluoro-1-iodo-2-methylpropane

As a Senior Application Scientist, I frequently consult with drug development teams incorporating fluorinated motifs to enhance the pharmacokinetic profiles of their lead compounds. While 2-Fluoro-1-iodo-2-methylpropane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams incorporating fluorinated motifs to enhance the pharmacokinetic profiles of their lead compounds. While 2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5) is an indispensable reagent for introducing the 2-fluoro-2-methylpropyl group, the exact structural features that make it synthetically valuable also make it a potent occupational hazard.

This guide provides a scientifically grounded, field-proven framework for handling this specific halogenated alkane. Our goal is to ensure that your laboratory safety protocols are driven by chemical causality and self-validating systems, rather than mere compliance.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the molecule and why it behaves the way it does in an occupational setting[1].

  • Alkylating Potential (H315, H319, H335): The iodine atom serves as an excellent leaving group. In a biological context, this makes the molecule a potent electrophile capable of rapidly alkylating nucleophilic residues on epidermal proteins and mucous membranes, leading to severe skin, eye, and respiratory irritation[1].

  • Lipophilicity & Permeation: The 2-fluoro-2-methylpropyl backbone imparts significant lipophilicity. This allows the molecule to rapidly partition into the lipid bilayers of the skin and effortlessly permeate standard laboratory elastomers (like latex or thin nitrile)[2].

  • Volatility & Flammability (H226): With a boiling point of ~126.3 °C, the compound generates sufficient vapor pressure at ambient temperatures to pose both an inhalation hazard and a flammability risk[1].

Table 1: Quantitative Chemical & Hazard Profile

Property / HazardQuantitative Value / ClassificationScientific Causality & Operational Implication
Molecular Weight 202.01 g/mol Small molecular size facilitates rapid permeation through standard glove matrices.
Boiling Point ~126.3 °CHigh volatility; necessitates continuous engineering controls (fume hood) to prevent inhalation.
Flammability H226 (Flammable liquid & vapor)Vapor phase can ignite; requires grounded equipment and Flame-Resistant (FR) apparel.
Toxicity Acute Tox. 4 (H302)Harmful if swallowed; strict prohibition of food/drink in the handling area.

Personal Protective Equipment (PPE) Matrix: The Logic of Protection

Standard PPE is insufficient for halogenated alkanes. The selection below is based on the chemical's permeation kinetics and physical state[2].

Table 2: PPE Selection Matrix & Permeation Data

PPE CategoryRecommended MaterialBreakthrough TimeScientific Rationale
Primary Gloves Viton™ or Butyl Rubber> 240 mins"Like dissolves like" principle. Fluoropolymers (Viton) resist degradation by fluorinated/iodinated organics.
Secondary Gloves Nitrile (Outer layer)< 10 mins (Splash only)Acts as a sacrificial layer for immediate visual contamination detection.
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates ignition risk from flammable vapors during transfer operations.
Eye Protection Chemical Splash GogglesN/AForms a seal around the eyes to prevent ocular alkylation and corneal damage from vapors.

Operational Workflow & Handling Protocol

The following methodology utilizes a self-validating system —meaning each step contains a built-in physical or visual check to confirm that the safety measure is actively working before proceeding to the next step.

Phase 1: Environmental Setup & Self-Validation
  • Fume Hood Verification: Ensure the fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a lightweight Kimwipe strip to the bottom of the sash. Continuous inward deflection provides visual, real-time validation of negative pressure before opening the reagent.

  • Equipment Grounding: Ground all receiving vessels and Schlenk lines.

    • Causality: Static discharge during transfer can ignite the vapor phase of this flammable liquid[1].

Phase 2: PPE Donning Sequence
  • Body & Eyes: Don an FR lab coat, fully buttoned, and chemical splash goggles.

  • Primary Gloves: Don Viton or Butyl rubber gloves.

  • Secondary Gloves: Don a pair of snug-fitting nitrile gloves over the Viton gloves.

    • Self-Validation: If a splash occurs, the sacrificial nitrile will visibly degrade or swell within minutes, validating exposure and prompting immediate removal before the primary Viton layer is compromised[2].

Phase 3: Reagent Transfer (Inert Atmosphere)
  • Purge: Purge the reaction vessel with dry Nitrogen or Argon.

  • Syringe Transfer: Use a gas-tight glass syringe with a Luer-lock Teflon needle. Do not use plastic syringes.

    • Causality: The lipophilic nature of the chemical will cause polypropylene syringes to swell, potentially jamming the plunger and causing a pressurized spray.

    • Self-Validation: Draw a small amount of inert gas into the syringe before the liquid. A stable gas bubble confirms the seal integrity of the Luer-lock before drawing the hazardous liquid.

Phase 4: Post-Operation Doffing
  • Outer Glove Removal: Remove the sacrificial nitrile gloves inside the fume hood and place them in the solid halogenated waste bin.

  • Primary Glove Decontamination: Wipe the Viton gloves with a compatible solvent (e.g., a small amount of isopropanol on a wipe) before doffing to prevent cross-contamination.

Emergency Response & Spill Management

Small Spill (< 50 mL) inside Fume Hood:

  • Contain: Cover the spill immediately with an inert absorbent pad or vermiculite. Do NOT use combustible materials like paper towels[3].

  • Absorb: Allow the absorbent to soak up the liquid. The fume hood must remain ON to extract vapors.

  • Collect: Sweep the saturated absorbent into a sealable glass or high-density polyethylene (HDPE) container using a non-sparking tool.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.

    • Causality: The alkylating nature of the compound means tissue damage is highly time-dependent. Rapid dilution halts the electrophilic attack on epidermal proteins[1].

Disposal Plan

  • Segregation: Collect all liquid waste containing 2-Fluoro-1-iodo-2-methylpropane in a dedicated "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions and severely complicate downstream incineration processes.

  • Labeling: Clearly label the container with "Halogenated Waste - Contains Fluorinated/Iodinated Alkanes" and applicable GHS hazard pictograms (Flammable, Irritant).

  • Self-Validation: Store the waste container in a secondary containment tray. A dry secondary tray visually validates that the primary vessel's integrity remains uncompromised.

Operational Safety Workflow Visualization

Workflow Start Phase 1: Environmental Setup Validate Fume Hood Airflow PPE Phase 2: PPE Donning Viton Gloves, FR Coat, Goggles Start->PPE Handling Phase 3: Reagent Transfer Inert Atmosphere / Schlenk PPE->Handling SpillDecision Containment Breach or Spill Detected? Handling->SpillDecision SpillResponse Emergency Response Evacuate, Absorb, Ventilate SpillDecision->SpillResponse Yes Execution Phase 4: Reaction Execution Monitor Alkylation SpillDecision->Execution No Disposal Phase 5: Waste Disposal Halogenated Segregation SpillResponse->Disposal Execution->Disposal End Phase 6: PPE Doffing Decontaminate & Wash Disposal->End

Operational Safety and Emergency Response Workflow for 2-Fluoro-1-iodo-2-methylpropane.

References

  • Title: Source: National Center for Biotechnology Information (PubChem) URL: https://pubchem.ncbi.nlm.nih.gov/compound/12545917

  • Title: Source: Sigma-Aldrich URL: https://www.sigmaaldrich.com/US/en/search/19869-79-5

  • Title: Source: Santa Cruz Biotechnology (SCBT) URL: https://www.scbt.com/

  • Title: Source: European Chemicals Agency (ECHA) URL: https://echa.europa.eu/substance-information/-/substanceinfo/100.081.3

Sources

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